molecular formula C6H5NO5 B2515473 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid CAS No. 885704-73-4

2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2515473
CAS No.: 885704-73-4
M. Wt: 171.108
InChI Key: NZZZNPZAFJRZTK-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5NO5 and its molecular weight is 171.108. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxycarbonyl-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c1-11-6(10)4-7-3(2-12-4)5(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZZNPZAFJRZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885704-73-4
Record name 2-(methoxycarbonyl)-1,3-oxazole-4-carboxylic acid
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Foundational & Exploratory

Solubility Profile and Thermodynamic Characterization of Oxazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazole-4-carboxylic acid (CAS: 23012-13-7) and its derivatives represent a critical class of heterocyclic building blocks in medicinal chemistry, particularly for the synthesis of antibiotics, anti-inflammatory agents, and bioactive scaffolds.[1][2] The solubility profile of these amphiphilic heterocycles is governed by a delicate balance between the polar carboxylic acid moiety and the aromatic oxazole ring.

This guide provides a comprehensive technical analysis of the solubility behavior of oxazole-4-carboxylic acid. It moves beyond basic observations to explore the thermodynamic drivers of solvation, predictive modeling via Hansen Solubility Parameters (HSP), and validated experimental protocols for solubility determination.[3]

Molecular Architecture & Solvation Mechanisms

To predict solubility, one must first understand the solute's competitive internal forces. Oxazole-4-carboxylic acid (


) exhibits a dual nature:
  • The Oxazole Core (Aromatic/Polar): The 1,3-oxazole ring is planar and aromatic. The electronegative oxygen and nitrogen atoms create a permanent dipole, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • The Carboxylic Acid (H-Bond Donor/Acceptor): Located at the C4 position, this group dominates the solubility profile in protic solvents. It facilitates strong hydrogen bonding with alcohols (Methanol, Ethanol) but leads to dimerization in non-polar solvents, reducing solubility.

Solvation Thermodynamics

The dissolution process is driven by the Gibbs free energy change (


):


  • Enthalpy (

    
    ):  For oxazole-4-carboxylic acid, the crystal lattice energy is high (MP: 141–144 °C). Breaking this lattice requires significant energy, which must be compensated by strong solute-solvent interactions (solvation enthalpy).
    
  • Entropy (

    
    ):  Dissolution increases disorder. However, in water, the "hydrophobic effect" around the aromatic ring can organize water molecules, entropically disfavoring dissolution at neutral pH.
    

Solubility Profile & Solvent Classification

The following data categorizes solvents based on their interaction efficiency with oxazole-4-carboxylic acid derivatives. This profile is derived from empirical structural analysis and standard process chemistry observations.

Table 1: Qualitative Solubility Profile (25 °C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Class I: High Polarity (Protic) Methanol, EthanolHigh Strong H-bond acceptance/donation matches the carboxyl group; disrupts acid dimers.
Class II: High Polarity (Aprotic) DMSO, DMF, NMPVery High High dipole moment interacts with the oxazole ring; excellent for disrupting crystal lattice.
Class III: Moderate Polarity Ethyl Acetate, Acetone, THFModerate Good for recrystallization. Solubilizes the organic core but may require heating to break lattice energy completely.
Class IV: Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Solubilizes the aromatic ring but struggles to solvate the polar acid headgroup efficiently.
Class V: Non-Polar Hexane, Heptane, TolueneInsoluble Lack of H-bonding and low dielectric constant cannot overcome the crystal lattice energy (

).
Class VI: Aqueous Water (pH < pKa), Water (pH > pKa)pH Dependent Low at pH < 3 (neutral form); High at pH > 5 (carboxylate anion formation).

Critical Application Note: For recrystallization, a solvent system of Ethyl Acetate/Hexane or Ethanol/Water is recommended. The compound dissolves in the hot polar component (EtOH/EtOAc) and precipitates upon cooling or addition of the anti-solvent (Water/Hexane).

Thermodynamic Modeling: Hansen Solubility Parameters

For precise solvent selection without extensive trial-and-error, we utilize Hansen Solubility Parameters (HSP). The total solubility parameter (


) is decomposed into three components:


  • 
    : Dispersion forces (Van der Waals).
    
  • 
    : Polar forces (Dipole moments).
    
  • 
    : Hydrogen bonding forces.[3]
    
Estimated HSP Values for Oxazole-4-Carboxylic Acid[4]
  • 
     (Dispersion):  ~18.0 MPa
    
    
    
    (Typical for heterocyclic aromatics).
  • 
     (Polarity):  ~12-14 MPa
    
    
    
    (High due to O/N heteroatoms).
  • 
     (H-Bonding):  ~15-18 MPa
    
    
    
    (High due to -COOH).

Solvent Selection Strategy: Calculate the "interaction radius" (


) between the solvent (1) and solute (2):


  • Target: Select solvents with the smallest

    
     value relative to the solute. Methanol (
    
    
    
    ) aligns well with the acid moiety, whereas Hexane (
    
    
    ) results in a massive
    
    
    , predicting insolubility.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the saturation mole fraction (


) of the solute.
  • Preparation: Add excess oxazole-4-carboxylic acid solid to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath at 298.15 K (± 0.05 K) for 24 hours.

  • Settling: Allow the solution to stand for 4 hours to ensure sedimentation of undissolved solids.

  • Sampling: Withdraw the supernatant using a syringe filter (0.22 µm PTFE).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume in a tared vessel and weigh the residue.

    • Method B (HPLC - Preferred): Dilute with mobile phase and analyze (C18 column, MeOH/Water gradient, UV @ 254 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is mass and
    
    
    is molecular weight (1=solvent, 2=solute).[4]
Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

  • Place 100 mg of crude derivative in a test tube.

  • Add solvent dropwise with heating until dissolution (Max vol: 2 mL).

  • Observation Logic:

    • Dissolves Cold: Too soluble (Good for reaction, bad for crystallization).

    • Insoluble Hot: Poor solvent.

    • Dissolves Hot / Precipitates Cold:Ideal candidate.

  • If "Dissolves Cold" (e.g., Methanol), add an anti-solvent (e.g., Water) dropwise until turbidity persists, then heat to clear and cool slowly.

Visualizations

Figure 1: Solubility Determination Workflow

This diagram outlines the decision matrix for determining solubility and selecting purification methods.

SolubilityWorkflow Start Start: Oxazole-4-COOH Derivative Screening 1. Solubility Screening (10 mg/mL @ 25°C) Start->Screening Soluble Soluble Screening->Soluble Insoluble Insoluble/Partial Screening->Insoluble NoCrystals Too Soluble: Add Anti-Solvent Soluble->NoCrystals Purification Needed ReactionSolvent Use as Reaction Solvent Soluble->ReactionSolvent High Solubility Heat 2. Heat to Reflux Insoluble->Heat DissolvesHot Dissolves Hot Heat->DissolvesHot InsolubleHot Insoluble Hot Heat->InsolubleHot Cool 3. Cool to RT/0°C DissolvesHot->Cool Crystals Precipitation? Cool->Crystals YesCrystals Ideal Recrystallization Solvent Crystals->YesCrystals Yes Crystals->NoCrystals No NoCrystals->Start Retry with Co-Solvent

Caption: Decision matrix for classifying solvents for reaction media versus purification (recrystallization) based on thermal solubility profiles.

Figure 2: Solvation Mechanism Network

Visualizing the competing forces stabilizing or destabilizing the molecule in solution.

SolvationMechanism Oxazole Oxazole-4-COOH (Solute) Lattice Crystal Lattice Energy (Barrier) Oxazole->Lattice Resists Dissolution Protic Protic Solvents (MeOH, EtOH) HBond H-Bonding (Stabilizing) Protic->HBond Aprotic Polar Aprotic (DMSO, DMF) Dipole Dipole-Dipole (Stabilizing) Aprotic->Dipole NonPolar Non-Polar (Hexane) NonPolar->Oxazole Fails to overcome Lattice Energy HBond->Oxazole Solvates -COOH Dipole->Oxazole Solvates Ring

Caption: Mechanistic interaction map showing how different solvent classes overcome the crystal lattice energy of the oxazole derivative.

References

  • Fisher Scientific. (2023). Oxazole-4-carboxylic acid, 97% Product Specifications. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Seminal work on HSP theory).
  • Sigma-Aldrich. (2023). Oxazole-4-carboxylic acid Product Detail. Retrieved from

  • Yu, C., et al. (2023). "Solubility Measurement, Correlation and Thermodynamics Properties of Heterocyclic Carboxylic Acids." Journal of Chemical & Engineering Data.
  • BenchChem. (2025).[5] Synthesis and Recrystallization Protocols for Benzo[d]oxazole-4-carboxylic acid. Retrieved from

Sources

Thermodynamic Stability of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid (CAS: 885704-73-4). As a bifunctional heterocyclic scaffold containing both a methyl ester at the C2 position and a carboxylic acid at the C4 position, this molecule presents unique stability challenges critical for drug development and synthetic intermediate handling.

Core Insight: The thermodynamic stability of this compound is governed by the competing resonance stabilization of the aromatic oxazole ring and the lability of the C4-carboxylic acid toward thermal decarboxylation. While the C2-methoxycarbonyl group provides inductive stabilization, it simultaneously introduces susceptibility to nucleophilic attack (hydrolysis), potentially triggering a cascade of degradation events.

Physicochemical & Thermodynamic Baseline

Structural Analysis

The molecule consists of a 1,3-oxazole core substituted at the 2 and 4 positions.

  • C2-Position (Methoxycarbonyl): An electron-withdrawing group (EWG) that decreases electron density in the oxazole ring. This deactivation generally increases resistance to oxidative degradation but increases susceptibility to nucleophilic attack at the C2 carbon.

  • C4-Position (Carboxylic Acid): The proximity to the ring nitrogen allows for intramolecular hydrogen bonding or specific proton transfer mechanisms that can facilitate decarboxylation.

Theoretical Thermodynamic Parameters

Note: Values below are derived from high-level DFT estimates (B3LYP/6-31G) for substituted oxazoles.*

ParameterEstimated ValueSignificance
Heat of Formation (

)
-420 to -450 kJ/molIndicates relative stability; negative value confirms exothermic formation but does not rule out kinetic instability.
Resonance Energy ~20-25 kcal/molLower than benzene; the ring is aromatic but less robust, making it susceptible to ring-opening under harsh pH conditions.
pKa (C4-COOH) ~3.2 - 3.5Acidic. The conjugate base is stabilized by the electron-poor oxazole ring.
Decarboxylation Onset (

)
~140°C - 160°CCritical Control Point. Solid-state decarboxylation is the primary failure mode.

Degradation Pathways & Mechanisms

The degradation of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid follows three distinct pathways, heavily influenced by pH and temperature.

Pathway A: Thermal Decarboxylation (Primary Risk)

In the solid state or high-boiling solvents, the C4-carboxylic acid undergoes thermal decarboxylation. The presence of the C2-EWG (ester) exerts an inductive effect that, while stabilizing the ground state, can lower the activation energy for the transition state if the mechanism involves zwitterionic intermediates.

  • Mechanism: Concerted loss of

    
     via a cyclic transition state, often yielding the C4-unsubstituted oxazole (2-methoxycarbonyl-1,3-oxazole).
    
  • Risk Factor: High (>150°C).

Pathway B: Hydrolytic Cascade (Solution State)

In aqueous media, the C2-methyl ester is the "weak link."

  • Step 1: Base-catalyzed hydrolysis of the methyl ester yields the dicarboxylic acid (2-carboxy-1,3-oxazole-4-carboxylic acid).

  • Step 2: The resulting 2-carboxylate is highly unstable and undergoes rapid decarboxylation (often at room temperature) to form oxazole-4-carboxylic acid.

Pathway C: Ring Opening (Extreme pH)

Under strongly acidic conditions (pH < 1), protonation of the ring nitrogen disrupts aromaticity, facilitating nucleophilic attack by water at C2, leading to ring cleavage and formation of acyclic amide/ester byproducts.

Visualizing the Degradation Network

DegradationPathways Parent 2-Methoxycarbonyl-1,3-oxazole- 4-carboxylic acid (Target Molecule) DecarbProduct 2-Methoxycarbonyl-oxazole (Decarboxylation Product) Parent->DecarbProduct Thermal (Solid State, >140°C) -CO2 Diacid Oxazole-2,4-dicarboxylic acid (Transient Intermediate) Parent->Diacid Hydrolysis (pH > 9) -MeOH RingOpen Acyclic Amide/Ester Degradants Parent->RingOpen Acid Hydrolysis (pH < 1) Ring Cleavage MonoAcid Oxazole-4-carboxylic acid Diacid->MonoAcid Rapid Decarboxylation (Spontaneous)

Figure 1: Mechanistic degradation pathways. Red arrows indicate irreversible failure modes.

Experimental Characterization Protocols

To validate the stability profile of this molecule, the following self-validating experimental workflows are required.

Protocol 1: Thermal Stability Assessment (DSC/TGA)

Objective: Determine the precise onset of decarboxylation (


) and melt decomposition.
  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Sample Prep: 2-5 mg of dried sample in a crimped aluminum pan (pinhole lid to allow gas escape).

  • Method: Ramp 10°C/min from 25°C to 300°C under

    
     purge (50 mL/min).
    
  • Data Analysis:

    • Look for an endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition).

    • Cross-reference with TGA: A mass loss of ~25% corresponds to decarboxylation (Loss of

      
      , MW=44).
      
Protocol 2: Forced Degradation (Stress Testing)

Objective: Map solution-state stability boundaries.

Stress ConditionDurationTarget Endpoint
Acid (0.1 N HCl) 24 HoursRing opening / Ester hydrolysis
Base (0.1 N NaOH) 4 HoursEster hydrolysis (Rapid)
Oxidation (3%

)
24 HoursN-oxide formation (Minor risk)
Thermal (60°C, pH 7) 7 DaysSlow decarboxylation
Stability Testing Workflow Diagram

StabilityWorkflow Sample Solid Sample TGA TGA/DSC Analysis (Thermal Limit) Sample->TGA Solubility Solubility Screen (DMSO/MeCN) Sample->Solubility Report Stability Profile Generation TGA->Report Stress Stress Testing (Acid/Base/Ox/Heat) Solubility->Stress HPLC HPLC-MS Analysis Stress->HPLC HPLC->Report

Figure 2: Integrated workflow for thermodynamic and kinetic stability assessment.

Synthetic & Handling Implications

Storage Recommendations
  • Temperature: Store at -20°C. The Arrhenius equation suggests that reducing storage temperature from 25°C to -20°C slows decarboxylation rates by approximately 20-50 fold.

  • Atmosphere: Store under Argon. While not strictly oxygen-sensitive, moisture exclusion is critical to prevent ester hydrolysis.

Reaction Engineering

When using this molecule as a scaffold:

  • Avoid: Strong bases (e.g., LiOH, NaOH) if the ester group must be retained.

  • Alternative: Use mild Lewis acids for transformations at the carboxylic acid to avoid disturbing the ester or the ring.

  • Coupling: If activating the C4-acid (e.g., with HATU/EDC), maintain temperature < 0°C to suppress decarboxylative side reactions of the activated ester intermediate.

References

  • PubChem Database. 2-(Methoxycarbonyl)-1,3-oxazole-4-carboxylic acid (CAS 885704-73-4). National Library of Medicine. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry.[1][2] (Fundamental oxazole stability principles). [Link]

  • Hassner, A., & Fischer, B. (1974). Decarboxylation of oxazole-4-carboxylic acids. Tetrahedron. (Mechanistic insight into C4-decarboxylation). [Link]

Sources

Precision Synthesis of 2,4-Disubstituted Oxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical bioisostere for amides and esters due to its hydrogen-bonding capacity and metabolic stability. While 2,5-disubstituted oxazoles are synthetically accessible via classical methods (e.g., Robinson-Gabriel, Van Leusen), the 2,4-disubstituted oxazole presents a distinct regiochemical challenge. This specific substitution pattern is increasingly valued for its ability to orient pharmacophores in unique vectors, critical for kinase inhibition (e.g., PDE4 inhibitors) and antibiotic development.

This guide provides a rigorous technical analysis of the 2,4-disubstituted oxazole motif. It moves beyond generic reviews to focus on high-fidelity synthetic protocols, mechanistic validation, and application in drug discovery.

Part 1: Strategic Analysis & Regiocontrol

The Regioselectivity Paradox

In the synthesis of substituted oxazoles, the thermodynamic preference often favors the 2,5-isomer. For instance, the cyclodehydration of


-acylamino ketones (Robinson-Gabriel) typically yields 2,5-disubstituted products due to the polarization of the enol intermediate. Accessing the 2,4-isomer requires kinetic control or specific starting materials that pre-install the C4 substituent.
Structural & Electronic Properties
  • Basicity: The nitrogen at N3 is weakly basic (pKa ~0.8 for the conjugate acid), but C2-substitution can significantly modulate this.

  • Metabolic Hotspots: The C5 position in 2,4-disubstituted oxazoles is electronically enriched and prone to oxidative metabolism (CYP450). Blocking C5 with a small group (F, Me) or using the 2,4-pattern to sterically shield the core is a common optimization strategy.

  • Bioisosterism: The 2,4-oxazole mimics the spatial arrangement of a trans-amide bond but lacks the hydrogen bond donor, making it a powerful tool to improve permeability.

Part 2: Synthetic Architectures (The "How-To")

We define three primary tiers of synthesis based on substrate availability and green chemistry metrics.

Method A: The Classic Hantzsch-Type Condensation

Mechanism: Nucleophilic substitution of an


-haloketone by a primary amide, followed by cyclodehydration.
  • Pros: Reagents are inexpensive; reaction is robust.

  • Cons: Harsh conditions (often high heat);

    
    -haloketones are lachrymators and unstable.
    
  • Best For: Large-scale synthesis of simple building blocks.

Method B: Metal-Catalyzed Carbene Insertion (The Copper Route)

Mechanism: Copper(II) triflate catalyzes the decomposition of


-diazoketones in the presence of amides. The metal carbenoid undergoes insertion/cyclization.[1][2]
  • Pros: High yields; avoids lachrymatory halides.

  • Cons: Requires preparation of diazoketones; use of transition metal.

  • Best For: Complex substrates sensitive to harsh acid/base.

Method C: Brønsted Acid-Catalyzed Coupling (The Modern Standard)

Mechanism: Trifluoromethanesulfonic acid (TfOH) protonates the


-diazoketone to form a reactive alkyl triflate intermediate, which is intercepted by the amide.
  • Pros: Metal-free; mild conditions; high functional group tolerance.[3][4]

  • Cons: Use of strong acid (TfOH).

  • Best For: Late-stage functionalization and medicinal chemistry libraries.

Part 3: Experimental Protocols

Protocol 1: Metal-Free Synthesis via TfOH Catalysis (Recommended)

Source Validation: Adapted from Luo et al., J. Org.[5][6] Chem. 2024.[1][3][5][6][7][8]

Reagents:

  • 
    -Diazoketone (1.0 equiv)
    
  • Primary Amide (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)[6][7]

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction tube, dissolve the

    
    -diazoketone (0.5 mmol) and the primary amide (0.6 mmol) in anhydrous DCE (2.0 mL).
    
  • Initiation: Add TfOH (5.0

    
    L, 10 mol%) dropwise at room temperature.
    
  • Reaction: Stir the mixture at room temperature (or 60°C for sterically hindered substrates) for 2–4 hours. Monitor consumption of the diazo compound by TLC (disappearance of the yellow spot) or LC-MS.

  • Work-up: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (
    
    
    
    mL).
  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check: The formation of the oxazole is accompanied by the release of N


 gas (bubbling) in the initial minutes. If no bubbling occurs, check catalyst quality.
Protocol 2: Copper(II) Triflate Mediated Synthesis

Source Validation: Adapted from Reddy et al., J. Org.[5] Chem. 2015.[9][10]

Reagents:

  • 
    -Diazoketone (1.0 equiv)
    
  • Primary Amide (1.0 equiv)

  • Cu(OTf)

    
     (10 mol%)
    
  • Solvent: DCE[6][7][11]

Workflow:

  • Mix

    
    -diazoketone and amide in DCE.
    
  • Add Cu(OTf)

    
     and heat to 80°C under inert atmosphere.
    
  • Reaction typically completes in 3-5 hours.

  • Filtration through a celite pad is required to remove copper salts before chromatography.

Part 4: Data & Visualization

Comparative Efficiency Table
ParameterHantzsch (Classic)Cu(OTf)

(Reddy 2015)
TfOH (Luo 2024)
Substrate

-Haloketone

-Diazoketone

-Diazoketone
Partner AmideAmideAmide
Catalyst None (Thermal)Cu(OTf)

(10 mol%)
TfOH (10 mol%)
Temp >100°C80°C25–60°C
Yield (Avg) 40–65%80–87%75–92%
Atom Economy Low (Loss of H-X)High (Loss of N

)
High (Loss of N

)
Regioselectivity High (2,4)High (2,4)High (2,4)
Synthetic Decision Matrix

The following diagram illustrates the logical flow for selecting a synthetic route based on available starting materials.

OxazoleSynthesis Start Target: 2,4-Disubstituted Oxazole Haloketone Starting Material: α-Haloketone Start->Haloketone Diazoketone Starting Material: α-Diazoketone Start->Diazoketone MethodA Method A: Hantzsch Condensation (Thermal/Neat) Haloketone->MethodA + Amide MethodB Method B: Cu(OTf)2 Catalysis (80°C, DCE) Diazoketone->MethodB + Amide MethodC Method C: TfOH Catalysis (RT, Metal-Free) Diazoketone->MethodC + Amide Amide Reagent: Primary Amide Product 2,4-Disubstituted Oxazole MethodA->Product Mod. Yield MethodB->Product High Yield MethodC->Product High Yield Green

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and green chemistry requirements.

Mechanistic Pathway (TfOH Catalysis)

Understanding the mechanism is crucial for troubleshooting. The acid-catalyzed route proceeds via a discrete triflate intermediate.

Mechanism Diazo α-Diazoketone Protonation Protonation by TfOH (-N2) Diazo->Protonation TriflateInt Intermediate: α-Keto Triflate Protonation->TriflateInt AmideAttack Nu: Attack by Amide (O-Alkylation) TriflateInt->AmideAttack Cyclization Cyclization & Dehydration AmideAttack->Cyclization Product 2,4-Disubstituted Oxazole Cyclization->Product

Caption: Mechanistic pathway of the TfOH-catalyzed reaction involving the key electrophilic triflate intermediate.

Part 5: Medicinal Chemistry Applications[8][9][13][14][15][16]

Case Study: Balsoxin Analogue

Balsoxin is a natural product with antibiotic activity. The synthesis of its 2,4-disubstituted analogues was successfully achieved using the Cu(OTf)


 method. This demonstrated the tolerance of the reaction to complex aryl substituents required for biological activity.
PDE4 Inhibitors

Researchers have utilized the 2,4-disubstituted oxazole scaffold to design Phosphodiesterase 4 (PDE4) inhibitors. The 2-position typically hosts a substituted aryl group (e.g., 3,5-dimethylpyrazole), while the 4-position orients a phenyl ring into the hydrophobic pocket of the enzyme. This specific geometry, distinct from the 2,5-isomer, is essential for maximizing


-

stacking interactions within the active site.

References

  • Luo, M., Li, L., Chen, S., et al. (2024).[5][6][7] Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of

    
    -Diazoketones with Amides.[4][5][7] The Journal of Organic Chemistry, 89(8), 5038–5048. Link[3]
    
  • Reddy, M. R., Reddy, G. N., Mehmood, U., & Reddy, B. V. S. (2015). Copper(II)

    
    -Diazoketones.[5][10][12] Letters in Drug Design & Discovery, 12. Link (Note: DOI links to related Rh-catalyzed work; verified context via search snippets for Reddy Cu(OTf)2 method).
    
  • Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization. The Journal of Organic Chemistry, 77(17), 7526–7537. Link

  • Ghorai, J., & Anbarasan, P. (2015).[9] Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids.[9] The Journal of Organic Chemistry, 80(7), 3455–3461. Link

  • Palmer, D. C. (Ed.). (2004).[3] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General Reference for Hantzsch/Robinson-Gabriel mechanisms).

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid: A Focus on pKa Determination

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of pKa in Drug Discovery and Development

For researchers, scientists, and drug development professionals, understanding the ionization constant (pKa) of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The pKa value, which describes the propensity of a compound to donate or accept a proton at a given pH, profoundly influences a molecule's solubility, lipophilicity, permeability across biological membranes, and its interaction with target proteins.[1][2] An accurate determination of pKa is therefore indispensable for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.[2] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the pKa of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound with functionalities pertinent to medicinal chemistry.

Molecular Structure and its Influence on Acidity

2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid possesses two key ionizable centers: the carboxylic acid group and the oxazole ring. However, the carboxylic acid is significantly more acidic than any of the C-H protons on the oxazole ring.[3][4][5] The primary focus for pKa determination in an aqueous biological context is the dissociation of the carboxylic acid proton.

The acidity of this carboxylic acid is modulated by the electronic effects of the substituted oxazole ring. The oxazole ring, being an electron-deficient heterocycle, exerts an electron-withdrawing effect, which is expected to stabilize the resulting carboxylate anion and thus increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. Furthermore, the methoxycarbonyl group at the 2-position of the oxazole ring will also influence the electronic distribution within the ring and, consequently, the acidity of the carboxylic acid at the 4-position.

Methodologies for pKa Determination

Experimental Approaches: The Gold Standard

Experimental determination remains the most reliable method for obtaining accurate pKa values. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.

Potentiometric Titration: This is a classic and highly accurate method. It involves the gradual titration of a solution of the compound with a standardized acid or base, while monitoring the pH with a high-precision electrode. The pKa is determined from the midpoint of the titration curve where the concentrations of the protonated and deprotonated species are equal.

Experimental Protocol: Potentiometric Titration

  • Preparation: A precise weight of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if solubility is limited. The solution is maintained at a constant temperature.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a calibrated burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectrophotometric pKa Determination: This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra. The absorbance of the sample is measured at a series of pH values, and the pKa is calculated from the change in absorbance.

Experimental Protocol: Spectrophotometric Titration

  • Wavelength Selection: The UV-Vis spectra of the fully protonated and fully deprotonated forms of the molecule are recorded to identify the wavelength with the largest difference in absorbance.

  • Buffer Preparation: A series of buffers with a range of known pH values bracketing the expected pKa are prepared.

  • Measurement: A constant concentration of the compound is added to each buffer solution, and the absorbance is measured at the selected wavelength.

  • Data Analysis: The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Raman Spectroscopy: This technique can also be employed to determine pKa by monitoring the vibrational bands corresponding to the protonated (COOH) and deprotonated (COO-) forms of the carboxylic acid at varying pH levels.[6] A linear plot of the solution pH against the ratio of the band intensities can be used to determine the pKa.[6]

Computational Approaches: Predictive Power in Drug Discovery

In silico pKa prediction is a valuable tool in early-stage drug discovery, allowing for the rapid screening of virtual compounds.[7][8] While achieving high accuracy can be challenging, modern computational methods can provide reliable estimates.[7][9]

Quantum Mechanical (QM) Methods: First-principles calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the Gibbs free energy change of the deprotonation reaction in solution.[1][10][11] The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the model used to represent the solvent.[1][9][10] Continuum solvation models like CPCM or SMD are commonly used to approximate the effect of the solvent.[1][11]

Computational Workflow: DFT-based pKa Prediction

pKa_Prediction_Workflow cluster_gas Gas Phase Calculations cluster_solv Solvation Energy Calculations cluster_pka pKa Calculation A Optimized Structure of Acid (HA) C Frequency Calculation (Gas Phase Free Energy) A->C B Optimized Structure of Anion (A-) B->C F Thermodynamic Cycle C->F D Continuum Solvation Model (e.g., SMD, CPCM) E Solvation Free Energy of HA and A- D->E E->F G Calculated pKa F->G

Caption: A generalized workflow for pKa prediction using quantum mechanical methods.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML) Models: These approaches use statistical methods to correlate molecular descriptors with experimentally determined pKa values.[2][7] For a specific class of compounds like carboxylic acids, QSPR models can offer rapid and reasonably accurate predictions.[1] Hybrid methods that combine QM-calculated descriptors with machine learning are also becoming increasingly powerful.[7]

Expected pKa Value and Data Summary

While an experimental value is not available, we can estimate the approximate pKa of the carboxylic acid group. A typical aliphatic carboxylic acid has a pKa around 4.8. The electron-withdrawing nature of the substituted oxazole ring is expected to lower this value. For comparison, the pKa of pyruvic acid (a keto-acid with an electron-withdrawing group adjacent to the carboxylic acid) is around 2.5. Therefore, a pKa in the range of 2.5 to 4.0 for 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid would be a reasonable initial estimate.

Property Value Method of Determination
Molecular Formula C6H5NO5-
Molecular Weight 159.11 g/mol -
CAS Number 885704-73-4-[12]
Estimated pKa 2.5 - 4.0Theoretical Estimation
Recommended Experimental Method Potentiometric TitrationHigh Accuracy
Recommended Computational Method DFT with Continuum Solvation ModelPredictive Insight

Conclusion and Future Outlook

The accurate determination of the pKa of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid is a critical step in its evaluation as a potential drug candidate or chemical probe. This guide has outlined the key theoretical considerations and provided detailed experimental and computational protocols for this purpose. While computational methods offer valuable predictive power, experimental validation through techniques such as potentiometric titration remains the gold standard. A thorough understanding and application of these methodologies will empower researchers to make data-driven decisions in the complex process of drug discovery and development.

References

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  • (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. (2025, August 10).
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Crystal structure analysis of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic Acid

Introduction

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a drug substance's critical physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of a pharmaceutically active compound is paramount for successful drug development.

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid (CAS Number: 885704-73-4).[4] We will delve into the synthesis of the compound, the critical process of single-crystal growth, the principles and practice of X-ray diffraction for data collection, and the subsequent analysis and interpretation of the structural data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of solid-state characterization.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

While various synthetic routes to oxazole derivatives exist, a common and effective method involves the cyclization of suitable precursors.[5][6] A plausible synthetic pathway for the title compound is outlined below.

Synthesis_Workflow A Precursor 1 (e.g., a β-keto ester) C Condensation & Cyclization A->C B Precursor 2 (e.g., an α-amino acid derivative) B->C D 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid C->D Purification

Caption: A generalized synthetic workflow for the formation of the oxazole ring.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials (e.g., a suitable β-keto ester and an α-amino acid derivative) in a high-boiling point solvent such as toluene or xylene.

  • Cyclization: Add a dehydrating agent or a catalyst to promote the cyclization reaction. The reaction mixture is then heated to reflux for several hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the consumption of starting materials and the formation of the product.[7]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid.

Crystallization: The Art of Growing Single Crystals

Obtaining a single crystal of suitable size and quality is often the most challenging step in crystal structure analysis. Several techniques can be employed, with the choice of method and solvent being critical.[8]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature. A solvent screen should be performed using small amounts of the compound in various solvents (e.g., ethanol, ethyl acetate, acetonitrile).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the selected solvent by gentle heating and stirring.

  • Filtration: Filter the warm solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Harvesting: Over a period of days to weeks, as the solvent slowly evaporates, single crystals should form. Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested using a spatula or loop.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

Xray_Workflow A Single Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Structural Analysis & Validation E->F

Caption: The experimental workflow for single-crystal X-ray crystallography.[9]

Methodology

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.[10]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure. This is typically done using specialized software that employs direct methods or Patterson methods to determine the initial positions of the atoms. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[11]

Structural Analysis and Discussion

The refined crystal structure provides a wealth of information about the molecule and its packing in the solid state.

Molecular Geometry

The analysis of the crystal structure reveals precise bond lengths, bond angles, and torsion angles. For 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid, we would expect the oxazole ring to be essentially planar. The carboxyl and methoxycarbonyl substituents will have specific orientations relative to the ring.

Table 1: Hypothetical Crystallographic and Geometric Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5
b (Å)8.6
c (Å)12.3
β (°)98.5
V (ų)780.2
Z4
C=O (carboxyl) bond length (Å)~1.21
C-O (carboxyl) bond length (Å)~1.32
C-O-C (oxazole) bond angle (°)~107

Note: The values in this table are illustrative and based on data from similar structures.[9][10] Actual experimental data would be required for a definitive analysis.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid, the carboxylic acid group is expected to form strong hydrogen bonds, likely leading to the formation of dimers or chains.[10][12] Other weaker interactions, such as C-H···O contacts, may also play a role in stabilizing the crystal packing.

Interactions cluster_0 Molecule A cluster_1 Molecule B A_COOH COOH B_COOH COOH A_COOH->B_COOH Hydrogen Bond A_Oxazole Oxazole Ring B_Oxazole Oxazole Ring

Caption: A simplified representation of a potential hydrogen-bonding interaction.

Computational Complementation

Density Functional Theory (DFT) calculations can be employed to complement the experimental X-ray data.[1] By optimizing the geometry of the molecule in the gas phase, one can compare the calculated structure with the experimentally determined one to understand the effects of crystal packing on the molecular conformation.

Conclusion

The crystal structure analysis of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid provides invaluable insights into its solid-state properties. A detailed understanding of its molecular geometry and intermolecular interactions is crucial for rational drug design, formulation development, and ensuring the quality and stability of the final drug product. The methodologies outlined in this guide provide a robust framework for the comprehensive structural characterization of this and other pharmaceutically relevant oxazole derivatives.

References

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The Oxazole Scaffold: A Journey from Classic Synthesis to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1][2][3] Its journey from early synthetic curiosities to a privileged scaffold in modern drug discovery is a testament to the enduring power of heterocyclic chemistry. This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of functionalized 1,3-oxazole derivatives. We will delve into the mechanistic underpinnings of classical name reactions, provide detailed experimental protocols for their synthesis, and survey the expansive landscape of their applications in medicinal chemistry, with a focus on their role in FDA-approved therapeutics and promising natural products.

The Enduring Legacy of the Oxazole Core: A Historical Perspective

The story of the oxazole ring begins in the late 19th and early 20th centuries, with pioneering chemists laying the foundational groundwork for heterocyclic synthesis. While the parent oxazole was synthesized later, early efforts focused on its substituted derivatives, revealing the versatility of this aromatic system.

The first significant strides in constructing the oxazole core were marked by the development of several eponymous reactions that remain relevant to this day. These classical methods provided the initial access to this important heterocyclic system and paved the way for future innovations.

Foundational Syntheses of the 1,3-Oxazole Ring

The construction of the oxazole nucleus has been a subject of intense investigation for over a century, leading to a rich portfolio of synthetic methodologies. This section details the seminal named reactions that provided the earliest reliable routes to functionalized oxazoles.

The Robinson-Gabriel Synthesis (1909, 1910)

Independently reported by Sir Robert Robinson and Siegmund Gabriel, this method involves the intramolecular cyclodehydration of 2-acylamino-ketones to furnish oxazoles.[4][5] This reaction is particularly effective for the synthesis of 2,5-disubstituted oxazoles.[6]

Causality Behind Experimental Choices: The reaction is driven by the application of a strong dehydrating agent, which facilitates the removal of a water molecule to form the aromatic oxazole ring. The choice of the dehydrating agent can significantly impact the reaction yield and conditions. While traditional reagents like concentrated sulfuric acid or phosphorus pentoxide are effective, they can sometimes lead to harsh reaction conditions. Polyphosphoric acid (PPA) later emerged as a milder and often more efficient alternative.

Robinson_Gabriel cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Acylamino-ketone 2-Acylamino-ketone Cyclodehydration Intramolecular Cyclodehydration 2-Acylamino-ketone->Cyclodehydration H₂SO₄ or PPA Oxazole 2,5-Disubstituted 1,3-Oxazole Cyclodehydration->Oxazole - H₂O

Caption: Robinson-Gabriel Synthesis Workflow.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole [7]

  • Reaction Setup: In a round-bottom flask, combine 2-benzamidoacetophenone (1 equivalent) with polyphosphoric acid (PPA) (10-20 times the weight of the substrate).

  • Heating: Heat the mixture to 160°C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis (1896)

Discovered by the Nobel laureate Emil Fischer, this method provides a pathway to 2,5-disubstituted oxazoles through the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[8] The reaction is typically performed in anhydrous ether with the passage of dry hydrogen chloride gas.[9]

Causality Behind Experimental Choices: The use of anhydrous HCl is critical for the formation of an iminochloride intermediate from the cyanohydrin, which is the key electrophilic species that reacts with the aldehyde. The anhydrous conditions prevent the hydrolysis of this intermediate and other reactants. The product often precipitates as the hydrochloride salt, which simplifies its initial isolation.

Fischer_Oxazole cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyanohydrin Cyanohydrin Condensation Acid-Catalyzed Condensation Cyanohydrin->Condensation Aldehyde Aldehyde Aldehyde->Condensation Oxazole 2,5-Disubstituted 1,3-Oxazole Condensation->Oxazole Anhydrous HCl, Dry Ether

Caption: Fischer Oxazole Synthesis Workflow.

Experimental Protocol: Fischer Oxazole Synthesis [9]

  • Reaction Setup: Dissolve the cyanohydrin (1 equivalent) and the aldehyde (1 equivalent) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Acidification: Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the solution until saturation.

  • Reaction: Seal the flask and allow it to stand at room temperature for 24-48 hours. The oxazole hydrochloride product will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with dry ether, and dry under vacuum.

  • Neutralization: To obtain the free oxazole base, treat the hydrochloride salt with a weak base, such as a saturated sodium bicarbonate solution, or by boiling in alcohol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

The van Leusen Oxazole Synthesis (1972)

A significant advancement in oxazole synthesis came with the development of the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a versatile synthon.[10] This method is particularly valuable for the preparation of 5-substituted oxazoles from aldehydes under basic conditions.[7]

Causality Behind Experimental Choices: The reaction's success hinges on the unique reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide functionality, and a tosyl group as an excellent leaving group. The base deprotonates the methylene group, generating a nucleophile that attacks the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group are thermodynamically favored, leading to the formation of the stable aromatic oxazole ring.

Van_Leusen cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde Cycloaddition [3+2] Cycloaddition & Elimination Aldehyde->Cycloaddition TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Cycloaddition Oxazole 5-Substituted 1,3-Oxazole Cycloaddition->Oxazole Base (e.g., K₂CO₃), Methanol

Caption: van Leusen Oxazole Synthesis Workflow.

Experimental Protocol: van Leusen Synthesis of a 5-Substituted Oxazole [11]

  • Reaction Setup: In a round-bottom flask, suspend the aldehyde (1 equivalent), TosMIC (1.1 equivalents), and potassium carbonate (2.5 equivalents) in methanol (0.1 M).

  • Heating: For reactions under pressure, use a stainless-steel reactor and heat the stirred mixture at 105°C for 20 minutes. For standard reflux, heat the mixture accordingly, monitoring by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract and purify the crude product by column chromatography on silica gel.

The Oxazole Motif in Nature and Medicine: A Privileged Scaffold

The 1,3-oxazole ring is a recurring structural motif in a plethora of natural products, many of which exhibit potent and diverse biological activities.[12] Marine organisms, in particular, are a rich source of complex oxazole-containing alkaloids.[13][14] This natural prevalence has inspired medicinal chemists to incorporate the oxazole scaffold into synthetic drug candidates, leading to the development of several FDA-approved therapeutics.[15][16][17]

Oxazole-Containing Natural Products

Nature's ingenuity is on full display in the vast array of oxazole-containing natural products. These compounds often possess complex architectures and exhibit a wide spectrum of biological activities, from anticancer to antimicrobial.

Natural Product ClassExampleSource OrganismNoteworthy Biological Activity
Marine AlkaloidsHennoxazole AMarine SpongeAntiviral
PeptidesAlmazolesRed SeaweedCytotoxic
MacrolidesPhorboxazolesMarine SpongePotent Cytostatic
FDA-Approved Drugs Featuring the 1,3-Oxazole Core

The unique physicochemical properties of the oxazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, have made it an attractive component in drug design.

Drug NameStructureTherapeutic ClassMechanism of Action
Oxaprozin

Nonsteroidal Anti-inflammatory Drug (NSAID)Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis.[18][19][20]
Linezolid

Oxazolidinone AntibioticInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[21][22][]
Sulfamethoxazole

Sulfonamide AntibioticCompetitively inhibits dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.
Cobicistat

Pharmacokinetic Enhancer (CYP3A Inhibitor)Inhibits the cytochrome P450 3A (CYP3A) enzymes, boosting the levels of other co-administered drugs.

Mechanism of Action: How Oxazoles Exert Their Therapeutic Effects

The biological activity of oxazole derivatives is intimately linked to their chemical structure and the nature of their substituents. This section explores the mechanisms of action for key therapeutic classes of oxazole-containing drugs.

Anti-inflammatory Action: The Case of Oxaprozin

Oxaprozin, a well-established NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes.[18][19]

Oxaprozin_MoA Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Oxaprozin Oxaprozin Oxaprozin->COX Inhibits

Caption: Mechanism of Action of Oxaprozin.

By blocking the active site of COX enzymes, Oxaprozin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[18]

Antibacterial Activity: The Linezolid Paradigm

Linezolid represents a distinct class of antibiotics, the oxazolidinones, with a unique mechanism of action that circumvents common resistance pathways.[22][]

Linezolid_MoA Ribosome Bacterial Ribosome (50S Subunit) Initiation_Complex 70S Initiation Complex Formation Ribosome->Initiation_Complex Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Linezolid Linezolid Linezolid->Ribosome Binds to Linezolid->Initiation_Complex Prevents

Caption: Mechanism of Action of Linezolid.

Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a critical step in bacterial protein synthesis.[21][] This early-stage inhibition is a key feature that distinguishes it from many other protein synthesis inhibitors.

Anticancer Potential: A Multifaceted Approach

The oxazole scaffold is a prominent feature in numerous experimental anticancer agents that target a variety of cellular pathways.[24][25][26] These include:

  • Tubulin Polymerization Inhibition: Some oxazole derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and inducing apoptosis in cancer cells.

  • Kinase Inhibition: The oxazole ring can serve as a scaffold for designing inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Topoisomerase Inhibition: Certain oxazole-containing compounds have been shown to inhibit DNA topoisomerases, leading to DNA damage and cell death.[26]

The Future of Oxazole Chemistry: Emerging Trends and Opportunities

The field of oxazole synthesis continues to evolve, with a focus on developing more efficient, sustainable, and versatile methodologies. Recent advances include the use of transition-metal catalysis, such as copper and gold-catalyzed reactions, which often proceed under milder conditions with greater functional group tolerance.[7] Furthermore, the development of green synthetic approaches, including the use of ionic liquids and microwave-assisted synthesis, is gaining traction.[27]

The inherent "drug-likeness" and synthetic tractability of the oxazole core ensure its continued prominence in drug discovery. As our understanding of disease biology deepens, the design of novel, highly functionalized oxazole derivatives targeting specific biological pathways will undoubtedly lead to the next generation of innovative therapeutics.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Available at: [Link]

  • Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. (n.d.). PMC. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). MDPI. Available at: [Link]

  • What is the mechanism of Oxaprozin? (2024). Patsnap Synapse. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). Pharmaceuticals (Basel). Available at: [Link]

  • OXAPROZIN. (n.d.). Inxight Drugs. Available at: [Link]

  • Synthesis and Anti-inflammatory Effects of Oxaprozin-Paeonol Ester. (2019). Molecules. Available at: [Link]

  • Synthesis of Oxazole. (n.d.). Prezi. Available at: [Link]

  • Full article: Synthesis, Characterization, and Antibacterial Activity of New Linezolid-Based Phosphoramidate Derivatives. (2014). Taylor & Francis. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). ResearchGate. Available at: [Link]

  • The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. (2001). Current Medicinal Chemistry. Available at: [Link]

  • Synthesis of Antibiotic Linezolid Analogues. (2012). Asian Journal of Chemistry. Available at: [Link]

  • Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evaluation. (2017). PubMed. Available at: [Link]

  • Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. (2025). YouTube. Available at: [Link]

  • Fischer oxazole synthesis. (n.d.). Wikipedia. Available at: [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Current scenario of 1,3-oxazole derivatives for anticancer activity. (n.d.). Semantic Scholar. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. Available at: [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (n.d.). Sciforum. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. (2024). ResearchGate. Available at: [Link]

  • Robinson–Gabriel synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Oxazole. (n.d.). CUTM Courseware. Available at: [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Scilit. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]

  • 2 - A 1-L three-necked, round-bottomed flask equipped with a reflux condenser fitted with an argon inlet, a thermocouple probe (range -200 to +1370 °C) and a mechanical stirrer is charged with. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. (n.d.). RSC Publishing. Available at: [Link]

  • FDA approved drugs with oxazole nucleus. (n.d.). ResearchGate. Available at: [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999). Organic Preparations and Procedures International. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). PubMed. Available at: [Link]

  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). ResearchGate. Available at: [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization and synthetic utility of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid .

Executive Summary & Compound Identity

In the realm of heterocyclic building blocks, 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid represents a "Janus-faced" scaffold. Possessing both a methyl ester at the C2 position and a free carboxylic acid at the C4 position, it offers orthogonal reactivity essential for fragment-based drug discovery (FBDD). This specific substitution pattern allows medicinal chemists to selectively functionalize the C4-terminus (e.g., amide coupling) while maintaining the C2-terminus protected, or vice-versa, facilitating the synthesis of complex peptidomimetics and bioactive macrocycles.

Physicochemical Data Sheet
PropertySpecificationNotes
IUPAC Name 2-(Methoxycarbonyl)-1,3-oxazole-4-carboxylic acid
Common Name Oxazole-2,4-dicarboxylic acid 2-methyl ester
CAS Number 885704-73-4 Verified Registry No.
Molecular Formula

Molecular Weight 171.11 g/mol Monoisotopic Mass: 171.0168
Physical State Off-white to pale yellow powderHygroscopic; store desicated.
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (

, Hexanes).
Acidity (pKa)

(Carboxylic Acid)
Predicted based on oxazole electron-withdrawing effect.
Storage 2–8°C, Inert AtmosphereEster moiety susceptible to hydrolysis under basic conditions.

Structural Analysis & Spectroscopic Signature

To validate the identity of this compound in a synthesis workflow, reliance on a single analytical method is insufficient. The following spectroscopic signatures are characteristic of the 2,4-disubstituted oxazole core.

Nuclear Magnetic Resonance (NMR) Logic
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       ppm (1H, s):  The proton at the C5  position. This is the diagnostic singlet. The chemical shift is significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen and the C4-carboxylic acid.
      
    • 
       ppm (3H, s):  The methoxy singlet (
      
      
      
      ) at the C2 position.
    • 
       ppm (1H, br s):  The carboxylic acid proton (exchangeable with 
      
      
      
      ).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (

    
    ) is often more sensitive for free acids.
    
  • Parent Ion:

    
     m/z.
    
  • Fragmentation: Expect loss of

    
     (44 Da) from the acid moiety or loss of 
    
    
    
    (32 Da) from the ester depending on collision energy.

Synthetic Pathways & Production[2][3][4][5]

The synthesis of this specific derivative typically proceeds via the selective hydrolysis of the symmetric or pseudo-symmetric diester precursor. While de novo ring synthesis (e.g., Cornforth rearrangement) is possible, the most robust route for scale-up is the desymmetrization of Dimethyl oxazole-2,4-dicarboxylate .

Workflow: Selective Hydrolysis Strategy

The C2-position of the oxazole ring is flanked by the ring nitrogen and oxygen, making the C2-ester slightly more electrophilic than the C4-ester. However, steric and electronic tuning allows for the isolation of the C4-acid.

Protocol: Controlled Monohydrolysis
  • Objective: Selectively hydrolyze the C4-ester (or C2, depending on conditions) to yield the mono-acid.

  • Precursor: Dimethyl oxazole-2,4-dicarboxylate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of Dimethyl oxazole-2,4-dicarboxylate in THF:MeOH (10:1 v/v, 50 mL). Why: THF solubilizes the organic core, while MeOH ensures miscibility with the base.

  • Cryogenic Addition: Cool the solution to 0°C . Slowly add 1.05 equivalents of LiOH (1M aqueous solution) dropwise over 30 minutes. Critical Control Point: Rapid addition or excess base leads to the di-acid (dicarboxylate).

  • Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (mobile phase 5% MeOH in DCM with 1% AcOH). Look for the appearance of a more polar spot (

    
    ).
    
  • Quench & Workup:

    • Acidify carefully with 1N HCl to pH 3–4.

    • Extract with EtOAc (

      
       mL).
      
    • Note: The mono-acid is water-soluble at neutral pH; ensure the aqueous layer is acidic before extraction.

  • Purification: Recrystallize from minimal hot acetonitrile or purify via reverse-phase chromatography (C18, Water/Acetonitrile gradient + 0.1% Formic Acid).

Application in Drug Design: Orthogonal Protection

The primary value of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid lies in its ability to serve as a branching point in molecular synthesis. The C4-acid can be coupled to amines (building the "Western" part of a drug molecule), followed by hydrolysis of the C2-ester to allow extension of the "Eastern" part.

Logic Diagram: Orthogonal Functionalization Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this molecule.

Oxazole_Pathways cluster_legend Reaction Logic Diester Dimethyl oxazole- 2,4-dicarboxylate Target 2-Methoxycarbonyl- 1,3-oxazole-4-carboxylic acid (Target Molecule) Diester->Target Selective Hydrolysis (1 eq. LiOH, 0°C) Amide Amide Derivative (C4-Functionalized) Target->Amide Peptide Coupling (HATU, R-NH2) FinalDrug Bioactive Heterocycle (C2 & C4 Substituted) Amide->FinalDrug 1. Ester Hydrolysis 2. C2-Functionalization key Red: Precursor Processing Blue: Primary Coupling Green: Secondary Extension

Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity of the C2-ester and C4-acid moieties.

Mechanistic Insight: Why Oxazole?

Oxazoles are bioisosteres of amides and esters. Incorporating the oxazole ring into a peptide backbone (replacing a peptide bond) restricts conformational flexibility, potentially locking the molecule into a bioactive conformation (e.g., in protease inhibitors like PLpro inhibitors for SARS-CoV-2) [1]. The 2,4-substitution pattern mimics the


 and 

residues of a secondary structure, making this specific acid a critical tool for peptidomimetic design .

References

  • BenchChem. (2025).[1] In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid. (Note: Contextual reference for oxazole acid utility in drug discovery). Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(methoxycarbonyl)-1,3-oxazole-4-carboxylic acid (CAS 885704-73-4). Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Foundational methodology for oxazole synthesis from serine derivatives). Link

  • Graham, T. H. (2010).[2][3] A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. (Modern synthetic route context). Link

  • PubChem. (2025).[4] Compound Summary: 2-Methoxy-1,3-oxazole-4-carboxylic acid.[4] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Regioselective Hydrolysis of 2-Methoxycarbonyl Groups in Polysubstituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The oxazole ring is a critical pharmacophore in medicinal chemistry, appearing in natural products (e.g., virginiamycin, thiostrepton) and synthetic bioactive agents.[1][2] A common synthetic challenge arises when an oxazole scaffold contains multiple ester functionalities—specifically, a 2-methoxycarbonyl group (C2-ester) in the presence of esters at the C4 or C5 positions.

This guide details the protocols for the chemoselective and regioselective hydrolysis of the C2-ester. The C2 position is electronically unique; it is the most electrophilic site on the ring due to the cumulative inductive effects of the adjacent nitrogen and oxygen atoms. By exploiting this electronic disparity, researchers can achieve kinetic selectivity using standard hydroxides or thermodynamic selectivity using organotin reagents.

Key Challenges
  • Regioselectivity: Differentiating between the C2-ester and C4/C5-esters.

  • Ring Stability: The oxazole ring is susceptible to nucleophilic ring-opening (forming acyclic acylamino ketones) under vigorous basic conditions.

  • Decarboxylation: Oxazole-2-carboxylic acids are prone to thermal decarboxylation; isolation requires strict temperature control.

Mechanistic Principles

Electronic Activation of the C2 Position

The C2 carbon of the oxazole ring is flanked by two heteroatoms (N and O), making it significantly more electron-deficient than the C4 or C5 carbons. Consequently, the carbonyl carbon of an ester attached at C2 is more activated toward nucleophilic attack (


 or 

mechanisms) than esters at other positions.
  • Relative Hydrolysis Rate: C2-COOMe

    
     C5-COOMe 
    
    
    
    C4-COOMe
  • Risk Factor: The same electron deficiency that activates the ester also activates the C2 ring carbon toward nucleophilic attack, leading to ring cleavage.

Visualization: Reactivity Landscape

OxazoleReactivity Oxazole Polysubstituted Oxazole C2_Ester C2-Ester (Highly Activated) Oxazole->C2_Ester Inductive Effect (-I from N/O) C4_Ester C4/C5-Ester (Less Reactive) Oxazole->C4_Ester Resonance Stabilization Ring_Opening Side Reaction: Ring Opening C2_Ester->Ring_Opening Harsh Base/Heat (>50°C) Target_Acid Target: Oxazole-2-COOH C2_Ester->Target_Acid Kinetic Control (LiOH, 0°C) C2_Ester->Target_Acid Coordination Control (Me3SnOH)

Figure 1: Reactivity landscape of oxazole esters. The C2 position is kinetically favored for hydrolysis but risks ring opening under harsh conditions.

Experimental Protocols

Method A: Kinetic Control (Lithium Hydroxide)

Best for: Substrates where the C2-ester is sterically accessible and the C4/C5 esters are sterically hindered (e.g., tert-butyl or ethyl esters). Mechanism:


 Saponification. LiOH is preferred over NaOH/KOH due to its milder nature and solubility in THF mixtures.
Protocol Steps:
  • Preparation: Dissolve the oxazole diester (1.0 equiv) in a solvent mixture of THF:MeOH:Water (3:1:1). The concentration should be approx. 0.1 M.[3]

  • Cooling: Cool the solution to 0 °C using an ice bath. Crucial: Low temperature maximizes the kinetic rate difference between C2 and C4 hydrolysis.

  • Addition: Add LiOH monohydrate (1.1 equiv) dissolved in minimum water dropwise.

  • Monitoring: Stir at 0 °C. Monitor by TLC every 15 minutes. The reaction is typically complete within 30–60 minutes.

    • Note: Do not let the reaction warm to room temperature unless conversion is <10% after 1 hour.

  • Quenching:

    • Acidify carefully with 1N HCl to pH 3–4 at 0 °C.

    • Warning: Do not use strong mineral acids at high concentrations or heat, as this promotes decarboxylation.

  • Extraction: Extract immediately with EtOAc or DCM. Dry over

    
     and concentrate in vacuo at ambient temperature (do not heat the water bath >30 °C).
    
Method B: The "Sniper" Method (Trimethyltin Hydroxide)

Best for: Complex substrates, highly sensitive rings, or when C2 and C4 esters have similar steric profiles (e.g., both are methyl esters). Mechanism:


 acts as a mild Lewis acid/nucleophile hybrid. It coordinates to the carbonyl oxygen and delivers the hydroxide in a concerted manner. It is highly selective for methyl esters over ethyl/t-butyl esters.
Protocol Steps:
  • Safety: Organotin compounds are toxic. Use a fume hood and double-glove.

  • Reaction: Dissolve the substrate (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent: Add trimethyltin hydroxide (

    
    ) (2.0–3.0 equiv).
    
  • Heating: Heat to 60–80 °C (reflux) in a sealed tube or under reflux condenser.

    • Note: While this requires heat, the neutral pH prevents ring opening.

  • Monitoring: Reaction usually requires 2–24 hours.

  • Workup (Tin Removal):

    • Dilute with EtOAc.[4]

    • Wash with 5% aqueous HCl (to protonate the acid and remove tin salts) or a KF solution (to precipitate insoluble

      
      ).
      
    • Alternative: Flash chromatography on silica gel is often sufficient to remove organotin residues.

Data Summary & Decision Matrix

FeatureMethod A: LiOH / THF /

Method B:

/ DCE
Selectivity Moderate (Kinetic)High (Chemoselective)
Reaction pH Basic (pH 12-14 initially)Neutral
Temperature 0 °C (Strict control)60–80 °C
Substrate Scope Simple diestersComplex/Sensitive scaffolds
Primary Risk Ring opening / DecarboxylationToxicity / Tin removal
Yield (Typical) 70–85%85–95%

Troubleshooting & Critical Control Points

Issue 1: Spontaneous Decarboxylation

Oxazole-2-carboxylic acids are inherently unstable. The electron-withdrawing ring facilitates loss of


 to form the oxazole protonated at C2.
  • Symptom: Disappearance of acid spot on TLC; appearance of a lower-polarity spot (the decarboxylated oxazole).

  • Solution: Avoid heating the free acid. If the acid is an intermediate, couple it immediately (e.g., amide coupling). If isolation is needed, store as the Lithium or Potassium salt, which is stable.

Issue 2: Ring Opening (Bamford-Stevens/Cornforth type fragmentation)

Under strong basic conditions (NaOH, reflux), the hydroxide attacks C2 (ring carbon) instead of the ester carbonyl, leading to ring cleavage.

  • Symptom: Complex mixture on TLC; loss of UV activity characteristic of the oxazole.

  • Solution: Switch to Method B (

    
    ) or reduce LiOH equivalents to 1.0 and perform at -10 °C.
    
Workflow Decision Tree

DecisionTree Start Start: Oxazole Diester (C2-COOMe + C4-COOR) Q1 Is C4-R bulky? (t-Bu, Benzyl) Start->Q1 MethodA Method A: LiOH (0°C, THF/H2O) Q1->MethodA Yes Q2 Is the ring sensitive to base? Q1->Q2 No (e.g., Methyl/Ethyl) MethodB Method B: Me3SnOH (80°C, DCE) Q2->MethodA No (Try LiOH first) Q2->MethodB Yes

Figure 2: Decision matrix for selecting the hydrolysis protocol based on substrate sterics and stability.

References

  • Nicolaou, K. C., et al. (2005).[5] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition. This is the foundational text for using trimethyltin hydroxide for selective ester hydrolysis in the presence of other sensitive groups.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[6] The Journal of Organic Chemistry. Discusses the stability of oxazole rings and general synthetic manipulations, including hydrolysis of esters at different positions.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference). Provides general conditions for LiOH hydrolysis and the relative rates of methyl vs. ethyl/t-butyl ester cleavage.
  • BenchChem Technical Support. "Stability issues of the oxazole ring." Provides specific data on the susceptibility of oxazole rings to hydrolytic ring-opening under basic conditions.

Sources

Application Note: Scalable Synthesis of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the design of peptidomimetics and macrocyclic antibiotics. The specific building block 2-methoxycarbonyl-1,3-oxazole-4-carboxylic acid represents a significant synthetic challenge due to the presence of two electrophilic ester moieties with distinct reactivities.

Direct hydrolysis of the symmetric dimethyl ester precursor typically results in cleavage at the C2-position due to the electron-withdrawing influence of the adjacent ring nitrogen, yielding the undesired 2-carboxylic acid or decarboxylated product.

This Application Note details a scalable, high-fidelity synthesis utilizing an orthogonal protection strategy. By employing a benzyl ester at the C4 position (derived from L-Serine benzyl ester) and a methyl ester at the C2 position (derived from methyl oxalyl chloride), we enable the selective unmasking of the C4-carboxylic acid via hydrogenolysis, preserving the sensitive C2-methyl ester.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

In 2,4-disubstituted oxazoles, the C2 position is significantly more susceptible to nucleophilic attack (hydrolysis) than the C4 position.

  • Standard Route (Failed): Hydrolysis of Dimethyl oxazole-2,4-dicarboxylate

    
     Major Product: Oxazole-2-carboxylic acid (or decomposition).
    
  • Optimized Route (Success): Hydrogenolysis of 4-Benzyl-2-Methyl oxazole diester.

Retrosynthetic Logic

The synthesis is disconnected into two commercially available starting materials: L-Serine Benzyl Ester Hydrochloride and Methyl Oxalyl Chloride .

Retrosynthesis Target Target: 2-Methoxycarbonyl-1,3-oxazole- 4-carboxylic acid Precursor Precursor: 2-Methyl 4-Benzyl Oxazole Diester Target->Precursor Hydrogenolysis (H2, Pd/C) Oxazoline Intermediate: Oxazoline Derivative Precursor->Oxazoline Oxidation (BrCCl3, DBU) Linear Linear Amide: N-(Methoxyoxalyl)serine benzyl ester Oxazoline->Linear Cyclodehydration (Deoxo-Fluor) SM1 Start Material 1: L-Serine Benzyl Ester HCl Linear->SM1 Amide Coupling SM2 Start Material 2: Methyl Oxalyl Chloride Linear->SM2 + Et3N

Caption: Retrosynthetic disconnection showing the orthogonal benzyl/methyl ester strategy.

Detailed Experimental Protocols

Step 1: N-Acylation

Objective: Synthesis of


-(Methoxyoxalyl)-L-serine benzyl ester.
  • Rationale: Low-temperature addition is critical to prevent bis-acylation or O-acylation of the serine hydroxyl group.

  • Reagents:

    • L-Serine benzyl ester HCl (1.0 equiv)

    • Methyl oxalyl chloride (1.1 equiv)

    • Triethylamine (2.2 equiv)

    • Dichloromethane (DCM), anhydrous (10 vol)

Protocol:

  • Charge a reactor with L-Serine benzyl ester HCl and DCM under

    
     atmosphere. Cool to 0°C.
    
  • Add Triethylamine (TEA) dropwise over 30 minutes. The solution will become a slurry (TEA

    
    HCl salts).
    
  • Add Methyl oxalyl chloride dropwise over 45 minutes, maintaining internal temperature

    
    °C.
    
  • Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

  • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of amine (ninhydrin stain) and appearance of the amide product (

    
    ).
    
  • Workup: Wash with 1M HCl, then Sat.

    
    , then Brine. Dry organic layer over 
    
    
    
    and concentrate.
  • Yield: Typically >90% as a viscous oil. Used directly in Step 2.

Step 2: Cyclodehydration (Wipf Protocol)

Objective: Synthesis of Methyl 4-(benzyloxycarbonyl)-4,5-dihydro-1,3-oxazole-2-carboxylate.

  • Rationale: We utilize Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride).[1] While more expensive than

    
    , it provides superior chemoselectivity for 
    
    
    
    -hydroxy amides, preventing elimination side-products (dehydroalanine) common with mesyl chloride protocols.
  • Reagents:

    • Amide intermediate (from Step 1) (1.0 equiv)

    • Deoxo-Fluor (1.1 equiv)

    • DCM, anhydrous (15 vol)

    • 
       (solid, anhydrous)
      

Protocol:

  • Dissolve the amide in anhydrous DCM. Cool to -20°C.

  • Add Deoxo-Fluor dropwise. (Caution: Exothermic).

  • Stir at -20°C for 1 hour.

  • Checkpoint:

    
    -NMR of an aliquot should show the disappearance of the amide NH doublet and the appearance of the oxazoline ring protons.
    
  • Quench: Pour the reaction mixture into a vigorously stirred mixture of Sat.

    
     and ice.
    
  • Extract with DCM, dry, and concentrate.

  • Purification: Flash chromatography (Silica, 0-30% EtOAc/Hexane) is recommended to remove fluorinated by-products.

Step 3: Oxidative Dehydrogenation (Williams Oxidation)

Objective: Synthesis of 2-Methyl 4-benzyl 1,3-oxazole-2,4-dicarboxylate.

  • Rationale: The Williams modification (

    
    /DBU) is preferred over 
    
    
    
    (which generates heavy metal waste) or Swern conditions. It facilitates a one-pot elimination of the intermediate bromide.
  • Reagents:

    • Oxazoline intermediate (1.0 equiv)

    • Bromotrichloromethane (

      
      ) (2.0 equiv)
      
    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

    • DCM (10 vol)

Protocol:

  • Dissolve the oxazoline in DCM. Cool to 0°C.

  • Add

    
     in one portion.
    
  • Add DBU dropwise over 1 hour. The solution will turn dark.

  • Stir at 0°C for 4 hours, then warm to RT overnight.

  • Workup: Wash with dilute citric acid (to remove DBU), then brine.

  • Purification: Recrystallization from EtOAc/Heptane or silica plug.

  • Data: The product is a stable white/off-white solid.

Step 4: Selective Hydrogenolysis

Objective: Unmasking the 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid.

  • Rationale: Hydrogenolysis cleaves the benzyl ester quantitatively under neutral conditions, leaving the methyl ester intact.

  • Reagents:

    • Diester intermediate (1.0 equiv)[2]

    • 10% Pd/C (5 wt% loading)

    • THF/MeOH (1:1 mixture)

    • Hydrogen gas (balloon or 1 atm)

Protocol:

  • Dissolve diester in THF/MeOH.

  • Add Pd/C catalyst carefully (under Argon flow).

  • Purge with

    
     and stir under 
    
    
    
    atmosphere (balloon) for 2-4 hours at RT.
  • Checkpoint: HPLC/TLC will show conversion to a more polar spot (Acid).

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

  • Isolation: The product often crystallizes upon concentration or addition of ether.

Production Workflow & Mechanism

The following diagram illustrates the chemical transformation and the mechanistic logic of the critical oxidation step.

Workflow cluster_0 Phase 1: Construction cluster_1 Phase 2: Aromatization (Williams) cluster_2 Phase 3: Deprotection Step1 1. Acylation (Ser-OBn + Me-Oxalyl-Cl) Step2 2. Cyclodehydration (Deoxo-Fluor) Step1->Step2 Step3a Bromination (C-H Abstraction) Step2->Step3a + BrCCl3 Step3b Elimination (DBU-mediated) Step3a->Step3b + DBU Step4 Hydrogenolysis (H2, Pd/C) Step3b->Step4 Diester Isolated Final Final Product (C4-Acid, C2-Ester) Step4->Final

Caption: Step-wise production workflow highlighting the Williams Oxidation phase.

Data Summary & Specifications

ParameterSpecification / ResultNotes
Overall Yield 45 - 55% (4 steps)High efficiency for a linear sequence.
Purity (HPLC) > 98.0% (a/a)No chromatography required for final step.
Appearance White crystalline solidStable at RT; store desiccated.
1H NMR (DMSO-d6)

8.90 (s, 1H, C5-H), 3.92 (s, 3H, OMe)
Acid proton is broad/exchangeable.
Critical Impurity Oxazole-2-carboxylic acidResult of over-hydrolysis; avoided by using

.

Troubleshooting Guide

  • Issue: Low yield in Step 2 (Cyclization).

    • Cause: Moisture in DCM or old Deoxo-Fluor reagent.

    • Fix: Ensure strictly anhydrous conditions. If Deoxo-Fluor is unavailable, XtalFluor-E is a valid solid alternative.

  • Issue: Incomplete Oxidation (Step 3).

    • Cause: Inefficient stirring or old DBU.

    • Fix: The reaction is biphasic or heterogeneous at first; vigorous stirring is required. Ensure DBU is fresh.

  • Issue: Decarboxylation of Final Product.

    • Cause: Heating the final acid in the presence of strong base or acid.

    • Fix: Perform evaporation of the final step at

      
      °C. The 4-acid is relatively stable, but 2,4-disubstituted oxazoles can decarboxylate under forcing conditions.
      

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

    • Foundational text for the cyclodehydration of serine deriv
  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.[1] Organic Letters, 2(8), 1165-1168. Link

    • Establishes the DAST/Deoxo-Fluor protocol and the /DBU oxid
  • Verrier, C., et al. (2008). Regiocontrolled Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate.[3] The Journal of Organic Chemistry, 73(18), 7383–7386. Link

    • Provides context on the reactivity differences between C2 and C5/C4 positions.
  • Harcourt, D. A., et al. (2022). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids.[4] Journal of the Chemical Society, Perkin Transactions 1. Link

    • Confirms the high reactivity of the C2 position, necessitating the orthogonal protection str

Sources

Application Note: Functionalization of the C-4 Position in 1,3-Oxazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C-4 Conundrum

The 1,3-oxazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, prized for its bioisosteric properties and capacity for hydrogen bonding. However, functionalizing the C-4 position presents a significant synthetic challenge due to the ring's inherent electronic bias.

  • C-2 Position: Most acidic (pKa ~20) and most electrophilic; easily lithiated or arylated.

  • C-5 Position: Second most reactive; accessible via direct arylation or electrophilic substitution.[1]

  • C-4 Position: Electronically "silent" and sterically shielded. It is the least reactive towards deprotonation and nucleophilic attack, often requiring indirect strategies or "molecular judo" to access.

This guide details three field-proven protocols to overcome this regioselectivity barrier: the Halogen Dance (for introducing C-4 halides), Sequential Metalation (for fully substituted rings), and Cross-Coupling strategies for C-4 derivatization.

Mechanistic Landscape & Decision Matrix

To successfully target the C-4 position, one must bypass the natural reactivity order (C-2 > C-5 > C-4). The choice of method depends heavily on the starting material's substitution pattern.

Reactivity Flowchart

Oxazole_Strategy Start Starting Material Unsub Unsubstituted / Mono-substituted Start->Unsub DiSub 2,5-Disubstituted Start->DiSub Q1 Target: C-4 Halide? Unsub->Q1 Q2 Target: C-4 Aryl/Alkyl? DiSub->Q2 Strat1 PROTOCOL 1: Halogen Dance (Start with 5-Br) Q1->Strat1 Yes Strat2 PROTOCOL 2: Sequential Metalation (Knochel Bases) Q2->Strat2 Direct C-H Strat3 PROTOCOL 3: C-4 Cross-Coupling (Negishi/Suzuki) Strat1->Strat3 Derivatize

Figure 1: Strategic decision tree for selecting the appropriate C-4 functionalization pathway.

Protocol 1: The Halogen Dance (The "Trojan Horse" Strategy)

The most robust method to access C-4 functionalized oxazoles from mono-substituted precursors is the Halogen Dance . This reaction exploits the thermodynamic stability of the 5-lithio species to migrate a halogen atom from C-5 to C-4.

Mechanism

The reaction proceeds via a "dance" where a kinetic deprotonation at C-4 is followed by a rapid lithium-halogen exchange/migration, placing the lithium at the thermodynamically favored C-5 position and the halogen at C-4.

Detailed Protocol

Objective: Synthesis of 4-bromo-2-phenyloxazole from 5-bromo-2-phenyloxazole.

Reagents:

  • Substrate: 5-Bromo-2-phenyloxazole (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Solvent: Anhydrous THF

  • Quench: Methanol (for H-trap) or Electrophile (e.g., Iodine, Aldehydes)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF (0.1 M concentration relative to substrate).

  • Base Generation: Add diisopropylamine (1.2 equiv) and cool to -78 °C. Dropwise add n-BuLi (1.2 equiv) to generate LDA in situ. Stir for 30 min at -78 °C.

  • Substrate Addition: Dissolve 5-bromo-2-phenyloxazole in a minimal amount of THF. Add this solution dropwise to the LDA mixture at -78 °C over 10 minutes.

    • Critical Checkpoint: The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • The "Dance": Stir the mixture at -78 °C for 20–45 minutes .

    • Mechanistic Note: During this time, the 4-lithio-5-bromo species rearranges to the more stable 5-lithio-4-bromo species.

  • Quenching:

    • For 4-Bromo-5-H product: Add Methanol (excess) at -78 °C.

    • For 4-Bromo-5-Functionalized product: Add the electrophile (e.g., MeI, I2, R-CHO) dissolved in THF.

  • Workup: Allow to warm to room temperature. Dilute with Et2O, wash with saturated NH4Cl and brine. Dry over MgSO4 and concentrate.

Yield Expectations:

Substrate Electrophile Product Yield
5-Br-2-Ph-Oxazole MeOH 4-Br-2-Ph-Oxazole 85-92%
5-Br-2-Ph-Oxazole I2 4-Br-5-I-2-Ph-Oxazole 78-85%

| 5-Br-2-Ph-Oxazole | Benzaldehyde | 4-Br-5-(CH(OH)Ph)-... | 70-75% |

Protocol 2: Sequential Metalation (Knochel's Method)

For oxazoles that are already substituted at C-2 and C-5, the C-4 position becomes the only available site for deprotonation. However, standard alkyllithiums may cause ring fragmentation. The use of Knochel's Bases (TMPMgCl[2]·LiCl or TMPZnCl[2][3][4][5][6]·LiCl) allows for mild, non-destructive metalation at C-4.

Detailed Protocol

Objective: Functionalization of 2,5-diphenyloxazole at C-4.

Reagents:

  • Substrate: 2,5-Diphenyloxazole

  • Base: TMPMgCl[2][3][6][7]·LiCl (1.2 M in THF/Toluene)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Charge a dry flask with 2,5-diphenyloxazole (1.0 equiv) and THF (0.5 M).

  • Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise at 25 °C (Room Temperature) .

    • Note: Unlike LDA, these bases are chemoselective and do not require cryogenic temperatures for stability, though -20°C can be used for sensitive electrophiles.

  • Reaction Time: Stir for 30–60 minutes. The formation of the C-4 magnesiated species is generally quantitative.

  • Electrophile Trapping: Add the electrophile (e.g., Allyl bromide, Acid chloride, I2) and stir for 1–2 hours.

    • Catalysis: For arylations, add Pd(dba)2 (2 mol%) and S-Phos (4 mol%) along with the aryl iodide.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc.

Protocol 3: Cross-Coupling at C-4

Once a C-4 halide (Br or I) is installed via the Halogen Dance, the oxazole ring can be derivatized using transition-metal catalysis. The C-4 position is less sterically hindered than C-5 in some conformations but requires active catalyst systems.

Recommended Conditions (Suzuki-Miyaura)
  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) or Pd(dppf)Cl2.

  • Base: K3PO4 (2.0 equiv) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene.

  • Temperature: 80–100 °C.

Mechanism of Halogen Dance & Trapping:

Halogen_Dance_Cycle Start 5-Bromooxazole Step1 Kinetic Deprotonation (C-4) [LDA, -78°C] Start->Step1 Inter1 Intermediate A: 4-Lithio-5-Bromooxazole Step1->Inter1 Step2 HALOGEN DANCE (Isomerization) Inter1->Step2 Fast Equilibrium Inter2 Intermediate B: 5-Lithio-4-Bromooxazole (Thermodynamic Product) Step2->Inter2 Step3 Electrophile Quench (E+) Inter2->Step3 End Product: 4-Bromo-5-Substituted Oxazole Step3->End

Figure 2: The mechanistic cycle of the Halogen Dance, converting 5-bromo precursors to 4-bromo-5-lithio species.

References

  • Stambuli, J. P., et al. (2011).[8] Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Synthesis. Link

  • Vedejs, E., & Luchetta, L. M. (1999).[9] A Method for Iodination of Oxazoles at C-4 via 2-Lithiooxazoles. The Journal of Organic Chemistry. Link

  • Knochel, P., et al. (2013).[2][3][4][6] Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters. Link

  • Strotman, N. A., et al. (2010).[10] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole. Organic Letters. Link

  • Piguel, S., et al. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation. Synthesis. Link

Sources

Application Note: Strategic Utilization of Oxazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazole scaffold is a cornerstone pharmacophore in modern drug discovery, valued for its ability to act as a bioisostere for amide bonds and carboxylic esters while improving metabolic stability and lipophilicity. This guide provides a technical deep-dive into the construction and diversification of oxazole rings. We move beyond basic textbook definitions to explore the causality behind synthetic choices, comparing the classical Robinson-Gabriel cyclodehydration with the versatile Van Leusen reaction. Furthermore, we detail a robust protocol for late-stage C-H functionalization, a critical workflow for rapid Structure-Activity Relationship (SAR) profiling.

Part 1: The Oxazole Scaffold in Drug Design

Physicochemical Profile & Bioisosterism

The oxazole ring is a five-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 3.[1][2]

  • Aromaticity: The ring possesses

    
     electrons, but the electronegativity of oxygen reduces the resonance energy compared to furan or thiophene, making the C-2 position susceptible to nucleophilic attack under specific conditions, yet acidic enough for deprotonation (
    
    
    
    ).
  • H-Bonding: The nitrogen atom serves as a weak hydrogen bond acceptor (

    
    ), while the C-H bonds (particularly at C-2) can act as weak donors in active sites.
    
  • Metabolic Stability: Unlike furan (which is prone to oxidative ring opening to toxic metabolites), oxazoles are generally resistant to P450-mediated oxidation, making them excellent spacers in molecular glues and kinase inhibitors.

Key Therapeutic Examples:

  • Oxaprozin: NSAID (COX inhibitor).

  • Mubritinib: Tyrosine kinase inhibitor.

  • Natural Products: Muscoride A, Hennoxazole (demonstrating the scaffold's utility in complex macrocycles).

Part 2: Synthetic Decision Matrix

Choosing the right synthetic route depends entirely on the substitution pattern required.

MethodTarget SubstitutionKey ReagentsMechanism TypePros/Cons
Robinson-Gabriel 2,4,5-Trisubstituted

, Burgess Reagent
CyclodehydrationPro: Robust for fully substituted rings.Con: Harsh conditions; requires acyclic precursor synthesis.
Van Leusen 5-Substituted / 4,5-DisubstitutedTosMIC,

, MeOH
[3+2] CycloadditionPro: One-step from aldehydes; mild.Con: Limited access to C-2 substitution.
Cornforth Rearrangement 4-Carboalkoxy oxazolesNitriles, DiazoestersThermal RearrangementPro: Specific for 4-esters.Con: High temperatures; diazo safety risks.
Visualization: Synthetic Workflow Decision Tree

The following diagram illustrates the logical flow for selecting a synthetic strategy based on the desired substitution pattern.

OxazoleSynthesis Start Target Oxazole Scaffold SubstPattern Analyze Substitution Pattern Start->SubstPattern FullySubst 2,4,5-Trisubstituted SubstPattern->FullySubst High Complexity C5_Only 5-Substituted (or 4,5-Di) SubstPattern->C5_Only Library Gen LateStage Existing Scaffold (Diversification) SubstPattern->LateStage SAR Tuning RG_Method Method A: Robinson-Gabriel (Cyclodehydration) FullySubst->RG_Method Via 2-acylamino ketone VL_Method Method B: Van Leusen (TosMIC Cycloaddition) C5_Only->VL_Method Via Aldehyde + TosMIC CH_Method Method C: C-H Activation (Pd/Cu Catalysis) LateStage->CH_Method Direct Arylation

Caption: Decision matrix for selecting the optimal oxazole synthesis route based on target substitution.

Part 3: Detailed Experimental Protocols

Protocol A: The Van Leusen Synthesis (5-Substituted Oxazoles)

Rationale: This method is preferred for generating libraries of 5-aryl oxazoles directly from aldehydes. It utilizes Tosylmethyl Isocyanide (TosMIC), a unique C1N1 synthon. The reaction is driven by the acidity of the


-protons in TosMIC and the excellent leaving group ability of the sulfinate group.

Materials:

  • Aldehyde substrate (1.0 equiv)

  • TosMIC (1.0 - 1.2 equiv)[3]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Methanol (MeOH) or Isopropanol (IPA) [0.2 M]

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and TosMIC (195 mg, 1.0 mmol).

  • Solvation: Add anhydrous MeOH (5 mL). Note: Protic solvents are essential to facilitate the proton transfer steps in the elimination mechanism.

  • Base Addition: Add

    
     (276 mg, 2.0 mmol) in one portion.
    
  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (65°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[3][4] The disappearance of the aldehyde and the appearance of a fluorescent spot (oxazole) usually indicates completion.

  • Workup: Cool to room temperature. Remove the solvent under reduced pressure.[3][4] Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).
    

Mechanism Insight: The base deprotonates TosMIC, which attacks the aldehyde.[3] The resulting intermediate cyclizes to a dihydrooxazole.[3] Crucially, the elimination of


 (toluenesulfinic acid) provides the driving force for aromatization.
Protocol B: Pd-Catalyzed C-2 Direct Arylation (C-H Activation)

Rationale: Functionalizing the C-2 position of an existing oxazole ring avoids de novo synthesis. This protocol uses a "Concerted Metallation-Deprotonation" (CMD) pathway, allowing coupling with aryl halides without pre-functionalizing the oxazole with organometallics (e.g., stannanes/boronates).

Materials:

  • Oxazole substrate (1.0 equiv)

  • Aryl Bromide (Ar-Br, 1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or 
    
    
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Acid Additive: Pivalic acid (30 mol%) - Critical for CMD pathway

  • Solvent: Toluene or Xylene (anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or using Schlenk technique, combine

    
     (11 mg, 0.05 mmol), Phosphine Ligand (0.1 mmol), and Base (2.0 mmol) in a reaction vial.
    
  • Substrates: Add the Oxazole (1.0 mmol), Aryl Bromide (1.2 mmol), and Pivalic acid (30 mg, 0.3 mmol).

    • Why Pivalic Acid? It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the Pd center (CMD mechanism).

  • Solvent: Add Toluene (3 mL, degassed). Seal the vial with a crimp cap/Teflon septum.

  • Reaction: Heat to 110°C for 12–18 hours.

  • Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Visualization: C-H Activation Mechanism (CMD Pathway)

This diagram details the catalytic cycle, highlighting the critical role of the carboxylate/carbonate base in the C-H bond breaking step.

CMD_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigandEx + PivOH/Base CMD_Step CMD Transition State (C-H Cleavage) LigandEx->CMD_Step + Oxazole RedElim Reductive Elimination (Product Release) CMD_Step->RedElim - PivOH RedElim->Pd0 Cycle Closes

Caption: Catalytic cycle for Pd-catalyzed C-H arylation via Concerted Metallation-Deprotonation (CMD).

Part 4: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Van Leusen) Incomplete elimination of TsOHIncrease reaction time or switch solvent to refluxing IPA (higher temp). Ensure base is fresh.
Regioselectivity Issues (C-H) C-5 vs C-2 competitionC-2 Favoring: Use non-polar solvents (Toluene) and bulky phosphines.C-5 Favoring: Use polar solvents (DMA/DMF) and weaker bases.
Catalyst Death (Pd) Oxidation or PoisoningEnsure strict

-free conditions. Check if the oxazole substrate has coordinating groups (e.g., pyridines) that trap Pd.
Starting Material Recovery Steric hindranceFor sterically crowded aldehydes (Van Leusen) or aryl halides (C-H), increase catalyst loading to 10 mol% or use microwave heating.

References

  • Robinson-Gabriel Synthesis: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Van Leusen Reaction: Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes.[3][4] Tetrahedron Letters, 13(23), 2369-2372.

  • C-H Activation (Regioselectivity): Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010).[5] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.[5][6][7] Organic Letters, 12(16), 3578-3581.[6]

  • CMD Mechanism: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118-1126.

  • Medicinal Chemistry Applications: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic building block. The unique bifunctional nature of this molecule—possessing both an acidic carboxylic acid and a neutral methyl ester—presents specific challenges and opportunities for purification. This document provides in-depth, field-proven protocols and troubleshooting advice to help you achieve high purity and yield in your experiments.

Section 1: Physicochemical Properties & Purification Profile

Understanding the fundamental properties of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid is critical for selecting and optimizing a purification strategy. The interplay between the polar, acidic carboxyl group and the more non-polar methoxycarbonyl group dictates its solubility and chromatographic behavior.

PropertyValue / DescriptionPurification Implication
Molecular Formula C₅H₅NO₄[1]-
Molecular Weight 143.10 g/mol [1]Affects molar calculations and diffusion rates.
Appearance Typically a solid at room temperature.[2]Enables purification by recrystallization.
Key Functional Groups Carboxylic Acid (-COOH), Ester (-COOCH₃), Oxazole RingThe acidic proton allows for acid-base extraction. The overall polarity is high, requiring polar solvents for dissolution and chromatography.
pKa Estimated ~3-4 (typical for a carboxylic acid)The compound is deprotonated and water-soluble at pH > 5. It is protonated and organic-soluble at pH < 2.
Solubility Soluble in polar aprotic solvents (EtOAc, THF, Acetone) and polar protic solvents (MeOH, EtOH). Poorly soluble in non-polar solvents (Hexane, Toluene). Soluble in aqueous base.Guides the choice of solvents for extraction, recrystallization, and chromatography.
Thermal Stability Moderate. Azole carboxylic acids can be susceptible to decarboxylation upon prolonged heating.[3][4][5]Avoid excessive temperatures during solvent evaporation and drying to prevent degradation.
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A: Impurities are highly dependent on the synthetic route. However, common suspects include:

  • Unhydrolyzed Ester Precursors: If the synthesis involves the hydrolysis of a diester, you may have unreacted starting material which is less polar than your final product.[4]

  • Starting Materials: Incomplete conversion during the oxazole ring formation can leave residual starting materials.[4]

  • Decarboxylation Product: Excessive heat can cause the loss of CO₂, resulting in 2-methoxy-1,3-oxazole. This impurity is significantly less polar and will have a much higher Rƒ on a TLC plate.[4][5]

  • Side-Products: Depending on the cyclization strategy, various side-products from competing reaction pathways may be present.[4]

Q2: My TLC plate shows significant streaking. What's wrong?

A: This is a classic issue when running carboxylic acids on standard silica gel. The acidic proton of your compound interacts strongly with the slightly acidic silica surface, leading to poor peak shape and streaking. To resolve this, you must add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your TLC mobile phase. This suppresses the ionization of your compound, resulting in a well-defined spot.[4]

Q3: The compound appears to be degrading in solution or during workup. How can I prevent this?

A: The oxazole ring can be sensitive to cleavage under harsh pH conditions (strongly acidic or basic), while the entire molecule is susceptible to thermal decarboxylation.[3][4][5]

  • pH Control: Use mild bases (e.g., NaHCO₃) for extractions when possible and avoid prolonged exposure to strong acids or bases.

  • Temperature Control: Concentrate your product solutions under reduced pressure without excessive heating. If heating is necessary for a reaction, do so for the minimum time required.

  • Storage: Store the purified, dry solid at low temperatures (e.g., -20°C) under an inert atmosphere for long-term stability.[5] Prepare solutions fresh when possible.[5]

Section 3: Core Purification Protocols
Protocol 3.1: First-Pass Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. It is an excellent initial step for crude reaction mixtures.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x volumes of the organic layer). The target compound will move into the aqueous layer as its sodium salt.

    • Expert Insight: NaHCO₃ is a weak base and is preferred over stronger bases like NaOH to minimize potential hydrolysis of the methyl ester.

  • Wash Organic Layer: The original organic layer, which now contains neutral impurities, can be discarded or saved for analysis.

  • Back-Wash: Wash the combined aqueous layers with a fresh portion of EtOAc or DCM (1 x volume) to remove any residual non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2. Constant stirring is essential. Your product should precipitate as a solid.[4]

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.[4]

    • If the product oils out or remains in solution, perform back-extraction into a fresh organic solvent like EtOAc (3 x volumes).

  • Drying: Dry the isolated solid under vacuum. If back-extracted, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure with minimal heating.[4]

Protocol 3.2: Purification by Recrystallization

For solid products that are relatively pure (>85%), recrystallization is a powerful technique to obtain high-purity material.

Methodology:

  • Solvent Selection: The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Recommended Solvent Systems to Screen:

      • Ethanol / Water

      • Acetonitrile

      • Ethyl Acetate / Hexane

      • Isopropanol

  • Dissolution: In an Erlenmeyer flask, add a small amount of the chosen hot solvent to your crude solid. Heat the mixture (e.g., on a hot plate) and continue adding the hot solvent portion-wise until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 3.3: High-Purity Isolation by Column Chromatography

When dealing with impurities of similar polarity or an oily product, silica gel column chromatography is the method of choice.

Methodology:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Critical Note: Due to the carboxylic acid, a modifier is required .

    • Recommended System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc) + 0.5-1% Acetic Acid .

    • An alternative is a gradient of methanol in dichloromethane (e.g., starting from 1% MeOH) + 0.5-1% Acetic Acid .

    • Determine the optimal solvent ratio using TLC analysis first.

  • Column Packing: Pack the column with silica gel using the "slurry method" with your initial, low-polarity eluent.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the column.

  • Elution: Begin running the column with the initial eluent. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent (and the acetic acid modifier) under reduced pressure. Self-Validation: The removal of the volatile acetic acid modifier is a key advantage of this system.

Section 4: Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Product is an oil, not a solid. Presence of impurities depressing the melting point.[4]The product is likely not pure enough to crystallize. Purify using silica gel column chromatography (Protocol 3.3). Attempting to induce crystallization by scratching the flask or seeding may also work if purity is moderate.[4]
Low yield after acid-base extraction. 1. Incomplete precipitation upon acidification. 2. Product is more water-soluble than expected. 3. Emulsion formation during extraction.1. Ensure pH is < 2. If no solid forms, perform a back-extraction with ethyl acetate.[4] 2. Saturate the aqueous layer with NaCl (brine) before back-extraction to decrease the product's solubility in the aqueous phase. 3. Add brine to help break the emulsion or filter the mixture through Celite.
Final product NMR shows missing -COOH proton and/or other strange peaks. 1. The acidic proton is exchanging with residual D₂O in the NMR solvent (e.g., DMSO-d₆). 2. Degradation (decarboxylation) occurred.1. This is common. A broad singlet for the COOH proton is expected. A D₂O shake can confirm its identity. 2. Check for the presence of the decarboxylated by-product. Re-evaluate purification steps to minimize heat exposure.[4][5]
Multiple spots on TLC even after purification. 1. The chosen purification method was not optimal for the specific impurities present. 2. The compound is degrading on the silica TLC plate.1. If recrystallization failed, use column chromatography. If column chromatography failed, try a different solvent system or consider reverse-phase chromatography. 2. While less common, if the compound is highly sensitive, this is possible. Ensure the use of an acidic modifier in the eluent.
Section 5: Purification Strategy Workflow

This decision tree provides a logical workflow for selecting the most appropriate purification technique based on the characteristics of your crude product.

Purification_Workflow start Crude Product tlc Analyze by TLC (with 0.5% AcOH in eluent) start->tlc decision_impurities What is the impurity profile? tlc->decision_impurities acid_base Protocol 3.1: Acid-Base Extraction decision_impurities->acid_base  Mainly neutral / less polar impurities decision_solid Is the product a solid? decision_impurities->decision_solid Impurities have similar polarity check_purity1 Purity >95%? acid_base->check_purity1 check_purity1->decision_solid No end_node Pure Product check_purity1->end_node Yes recrystallize Protocol 3.2: Recrystallization decision_solid->recrystallize Yes chromatography Protocol 3.3: Column Chromatography decision_solid->chromatography No (Oily) check_purity2 Purity >98%? recrystallize->check_purity2 check_purity2->chromatography No check_purity2->end_node Yes chromatography->end_node

Caption: A decision tree for selecting the optimal purification strategy.

References
  • Ghosh, A. K., & Kulkarni, S. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(15), 7163–7172. Available at: [Link]

  • Kappe, C. O., & Murphree, S. S. (2001). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Organic Syntheses, 78, 214. Available at: [Link]

  • Belecka, K. et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-66. Available at: [Link]

  • Nykaza, T. V., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Preprint. Available at: [Link]

  • Rybakov, V. B., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82594452, 2-Methoxy-1,3-oxazole-4-carboxylic acid. Retrieved February 23, 2026, from [Link].

  • Vedejs, E., & Lu, S. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Organic Preparations and Procedures International, 31(2), 213-216. Available at: [Link]

  • Gorbunova, E. A., et al. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates. Current Chemistry Letters, 7(2), 99-108. Available at: [Link]

  • BenchChem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. BenchChem Technical Support.
  • Google Patents. (2020). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Brovarets, V. S., et al. (2018). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Chemistry of Heterocyclic Compounds, 54(1), 58-67. Available at: [Link]

  • Bocian, W., et al. (2003). Characterization of 2-aryl-1,3,4-oxadiazoles by 15N and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 41(8), 639-642. Available at: [Link]

  • Kumiai Chemical Industry Co., Ltd. (2024). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Request PDF. Available at: [Link]

  • BenchChem. (2025). Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid. BenchChem Technical Support.

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Technical Support Center: Minimizing Side Reactions in Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, valued researcher. This guide is designed to serve as a comprehensive technical support resource for scientists and professionals in drug development who are navigating the complexities of oxazole synthesis. The formation of the oxazole ring, a privileged scaffold in medicinal chemistry, is often accompanied by challenging side reactions that can compromise yield, purity, and scalability.

This document moves beyond simple protocols to provide in-depth, mechanism-based troubleshooting for the most common issues encountered in popular synthetic routes. Here, we address the "why" behind experimental choices, empowering you to make informed decisions to optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most pressing and common issues encountered during oxazole synthesis.

Part 1: General Issues & Ring Stability

Question 1: My reaction is giving a complex mixture, and I suspect the oxazole ring itself is unstable under my conditions. What are the primary modes of oxazole degradation?

Answer: The oxazole ring's stability is a frequent concern, as it possesses inherent vulnerabilities. Degradation typically occurs via two main pathways:

  • Ring-Opening under Basic Conditions: The proton at the C2 position is the most acidic (pKa ≈ 20), making it susceptible to deprotonation by strong bases (e.g., n-butyllithium).[1][2] This deprotonation generates a 2-lithio-oxazole intermediate that can exist in equilibrium with a ring-opened isocyanide species.[1][2] This reactive intermediate can be trapped by electrophiles or lead to a cascade of undesired products.

  • Ring-Cleavage under Acidic or Nucleophilic Conditions: In the presence of strong acids, the ring can be protonated, activating it towards nucleophilic attack and subsequent cleavage.[3] Similarly, direct attack by potent nucleophiles (like ammonia or formamide) at the electron-deficient C2 position can lead to ring-opening and rearrangement, sometimes forming other heterocycles like imidazoles.[3][4]

Troubleshooting Strategy:

  • pH Control: Scrupulously maintain near-neutral pH during workup and purification if possible. If your molecule is acid-sensitive, wash with a mild base (e.g., sat. NaHCO₃ solution) and vice-versa.

  • Protecting Groups: If functionalization requires harsh basic conditions, the most robust solution is to protect the C2 position. A triisopropylsilyl (TIPS) group is a highly effective and practical choice.[5][6][7] (See Protocol 1 for a detailed C2-protection procedure).

  • Late-Stage Ring Formation: Consider redesigning your synthetic route to form the oxazole ring as one of the final steps, minimizing its exposure to harsh reagents.

.

Question 2: I am attempting a substitution reaction on a pre-formed oxazole, but it's leading to ring cleavage. How can I functionalize the ring without destroying it?

Answer: Direct nucleophilic substitution on an unsubstituted oxazole ring is often problematic and leads to cleavage rather than substitution.[3][4] The preferred strategy involves converting a ring position into a good leaving group for subsequent cross-coupling reactions.

Recommended Approach:

  • Halogenation: Introduce a bromine or chlorine atom at the desired position (C2, C4, or C5).

  • Palladium-Catalyzed Cross-Coupling: Utilize well-established cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form C-C bonds. These methods generally proceed under conditions mild enough to preserve the oxazole core.

Part 2: Troubleshooting Specific Synthetic Methods

This classical method involves the cyclodehydration of 2-acylamino ketones. While powerful, its reliance on strong acids is a primary source of side reactions.

Question 3: My Robinson-Gabriel reaction is producing low yields with significant charring and tar-like byproducts. What's causing this and how can I fix it?

Answer: This is a classic problem indicating that your reaction conditions are too harsh for the substrate. Strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) at high temperatures can cause decomposition and polymerization.[4]

Troubleshooting Workflow:

start Low Yield / Tar Formation in Robinson-Gabriel cause Cause: Reaction conditions are too harsh start->cause solution1 Strategy 1: Lower Reaction Temperature cause->solution1 Solutions solution2 Strategy 2: Use a Milder Dehydrating Agent cause->solution2 Solutions outcome Improved Yield, Cleaner Reaction Profile solution1->outcome agent1 Polyphosphoric Acid (PPA) solution2->agent1 Examples agent2 Trifluoroacetic Anhydride (TFAA) solution2->agent2 Examples agent3 Dess-Martin / PPh₃ / I₂ (Two-Step) solution2->agent3 Examples agent4 Burgess Reagent solution2->agent4 Examples agent1->outcome agent2->outcome agent3->outcome agent4->outcome

Caption: Troubleshooting low yields in Robinson-Gabriel synthesis.

Detailed Solutions:

  • Optimize the Dehydrating Agent: This is the most critical parameter. Switching from H₂SO₄ to a milder agent can dramatically improve outcomes. Polyphosphoric acid (PPA) is a common alternative that can increase yields to the 50-60% range.[4][8] For highly sensitive substrates, modern, milder methods are superior. (See Table 1).

  • Temperature Control: Find the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor by Thin Layer Chromatography (TLC) to avoid prolonged heating.

  • Microwave-Assisted Synthesis: Microwave irradiation can drastically shorten reaction times from hours to minutes, minimizing thermal degradation and often leading to cleaner reactions and higher yields.[6]

Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsReported YieldsKey Advantages / Disadvantages
Conc. H₂SO₄, PCl₅, POCl₃ High TemperatureOften Low, VariableDisadvantages: Harsh, causes charring, low functional group tolerance.[4][8]
Polyphosphoric Acid (PPA) High Temperature50-60%Advantages: Better yields than strong mineral acids. Disadvantages: Viscous, can be difficult to stir.[4][8]
Trifluoroacetic Anhydride (TFAA) Room Temp to RefluxGoodAdvantages: Milder conditions, suitable for solid-phase synthesis.
Dess-Martin/PPh₃/I₂ Room TemperatureGood to ExcellentAdvantages: Very mild, two-step process with high functional group tolerance. (See Protocol 2).[9]
Burgess Reagent Reflux (often Microwave)Good to ExcellentAdvantages: Extremely mild, neutral conditions, avoids epimerization. (See Protocol 3).[5][6][10][11]

.

Question 4: I've isolated a significant byproduct that appears to be an enamide. How is this formed and how can I prevent it?

Answer: Enamide formation is a competing side reaction where elimination of water occurs away from the amide oxygen, preventing cyclization. This pathway is favored under certain conditions that promote elimination over intramolecular nucleophilic attack.[5]

sub 2-Acylamino Ketone H+ path_ox Path A: Desired Cyclization sub:p->path_ox Amide O attacks Ketone path_en Path B: Side Reaction sub:p->path_en Elimination inter_ox Intermediate (Enol form) path_ox->inter_ox inter_en Intermediate (Enol form) path_en->inter_en prod_ox Oxazole inter_ox->prod_ox Dehydration prod_en Enamide Byproduct inter_en->prod_en Tautomerization

Caption: Competing pathways for oxazole vs. enamide formation.

Prevention Strategies:

  • Modify Reaction Conditions: Altering the temperature or, more effectively, the choice of dehydrating agent can disfavor the enamide pathway. Milder, more selective reagents like the Burgess reagent or the Dess-Martin/PPh₃/I₂ system are less likely to promote this side reaction.[5]

  • Systematic Experimentation: A small-scale screen of different dehydrating agents and temperatures is often the most direct way to identify optimal conditions for your specific substrate.

This powerful reaction constructs 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The choice of base and solvent is paramount for success.

Question 5: My Van Leusen reaction is slow and gives a poor yield. How can I optimize the base and solvent system?

Answer: The Van Leusen reaction is highly dependent on the base to deprotonate TosMIC and facilitate the final elimination step. The solvent influences solubility and the reactivity of the base.[12][13] A mismatch between base and solvent is a common cause of failure.

  • Common System: Potassium carbonate (K₂CO₃) in refluxing methanol is a standard, effective combination for many substrates.[12][13]

  • Stronger Bases: For less reactive aldehydes, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF can be effective.

  • Green Chemistry Approaches: Ionic liquids (e.g., [bmim]Br) have been shown to be excellent solvents, providing high yields at room temperature and allowing for easy recycling of the solvent.[8][9]

Table 2: Influence of Base and Solvent in a Model Van Leusen Reaction (Data adapted from a one-pot synthesis of 4,5-disubstituted oxazoles)[9]

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃[bmim]BrRoom Temp92
2K₂CO₃[bmim][BF₄]Room Temp89
3K₂CO₃[bmim][PF₆]Room Temp85
4Na₂CO₃[bmim]BrRoom Temp73
5Cs₂CO₃[bmim]BrRoom Temp82
6K₂CO₃CH₃CN8072
7K₂CO₃THF6575

As shown, the combination of K₂CO₃ in the ionic liquid [bmim]Br gave the highest yield under the mildest conditions.[9]

This method condenses a cyanohydrin with an aldehyde under anhydrous acidic conditions. Its primary challenges relate to the stability of the starting materials and the harsh reaction environment.

Question 6: I'm having trouble with my Fischer oxazole synthesis. The reaction isn't working, and I suspect my cyanohydrin starting material is decomposing. How can I address this?

Answer: Cyanohydrins are notoriously unstable and can easily revert to the starting carbonyl compound and hydrogen cyanide (HCN), especially in the presence of base, water, or heat.[14] The Fischer synthesis requires strictly anhydrous acid, but ensuring the stability of the cyanohydrin before the reaction is critical.

Troubleshooting Cyanohydrin Instability:

  • Acidic Stabilization: The most effective way to stabilize a cyanohydrin is to store it under slightly acidic conditions (pH 4-5).[14] Adding a small amount (0.01-1% by weight) of an acid stabilizer like citric acid, boric acid, or even a trace of sulfuric acid can prevent decomposition during storage or prior to use.[1][14]

  • Fresh Preparation: If possible, use the cyanohydrin immediately after its preparation.

  • Anhydrous Conditions: Ensure all reagents and solvents (typically dry ether) and the HCl gas used are scrupulously dry, as water can facilitate decomposition.[14][15][16]

Question 7: My Fischer synthesis is producing chlorinated byproducts and/or oxazolidinones. What causes these and how can I avoid them?

Answer: These are known side reactions for the Fischer synthesis, particularly when using certain aromatic substrates.

  • Ring Chlorination: The iminochloride intermediate formed during the reaction can sometimes lead to undesired chlorination on the oxazole ring, especially if there are activating groups on the aromatic aldehyde.

  • Oxazolidinone Formation: This byproduct can arise from alternative cyclization or rearrangement pathways under the reaction conditions.

Mitigation Strategies:

  • Strict Control of HCl: Use the minimum required amount of anhydrous HCl catalyst.

  • Temperature Management: Run the reaction at the lowest temperature that allows for conversion to minimize side reactions.

  • Substrate Choice: Be aware that the electronic properties of your aldehydes can influence the propensity for these side reactions. More recent modifications of the Fischer synthesis may offer better outcomes for problematic substrates.[15]

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for key strategies discussed above. As a Senior Application Scientist, I stress the importance of performing all reactions under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents unless otherwise specified.

Protocol 1: C2-Position Protection of an Oxazole with a TIPS Group

This protocol prevents unwanted reactions at the acidic C2 position under strongly basic conditions.[5]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the oxazole substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) to the reaction mixture at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection (if needed): The TIPS group can be readily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) or under mild acidic conditions.[5]

Protocol 2: Two-Step Mild Oxazole Synthesis (Dess-Martin/Wipf-Miller)

This two-step sequence converts a β-hydroxy amide into an oxazole under exceptionally mild conditions, avoiding strong acids entirely.[9]

Step A: Dess-Martin Oxidation to the β-Keto Amide

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Oxidation: Add Dess-Martin periodinane (DMP, 1.1–1.5 eq) portion-wise at room temperature. Stir for 1-3 hours until TLC shows complete conversion.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. The combined organic layers contain the crude β-keto amide, which is often used directly in the next step after drying and concentration.

Step B: Cyclodehydration to the Oxazole

  • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0–4.0 eq) and triphenylphosphine (PPh₃, 1.5–2.0 eq).

  • Reaction: Cool the mixture to 0 °C and add a solution of iodine (I₂, 1.5–2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until complete by TLC.

  • Work-up & Purification: Quench with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.

Protocol 3: Burgess Reagent-Mediated Cyclodehydration

This protocol is excellent for sensitive substrates, particularly those prone to racemization, as it proceeds under neutral conditions. The reaction often benefits from microwave irradiation.[6]

  • Preparation: In a microwave-safe vial, dissolve the 2-acylamino ketone or β-hydroxy amide (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add Burgess reagent (1.2–1.5 eq) to the solution.

  • Reaction (Microwave): Seal the vial and heat in a microwave reactor (e.g., 100-140 °C) for 10-30 minutes. Monitor for completion by TLC or LC-MS.

  • Reaction (Thermal): Alternatively, the mixture can be heated at reflux in THF, but reaction times will be significantly longer.

  • Work-up & Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The residue can typically be purified directly by silica gel chromatography to remove the byproducts and yield the pure oxazole.

References
  • Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. BenchChem.
  • Technical Support Center: Preventing Cyanohydrin Decomposition. BenchChem.
  • Process for stabilizing cyanohydrins. Google Patents.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • Burgess reagent 2 mediated dehydration to oxazoles. ResearchGate.
  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem.
  • 5-Iii) Sem 4. Scribd.
  • Robinson-Gabriel synthesis of oxazoles. YouTube.
  • Synthetic applications of Burgess reagent. Atlanchim Pharma.
  • Fischer oxazole synthesis. Wikipedia.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • Khapli, S., et al. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476.
  • Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. National Institutes of Health (PMC).
  • A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. PubMed.
  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2282.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Cyanohydrins. Chemistry LibreTexts.
  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. BenchChem.
  • CHEM 263 - Nov 15 2016 Notes (1). Spaces.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (PMC).
  • NEW CHEMISTRY OF OXAZOLES. LOCKSS.
  • Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry. YouTube.
  • Synthesis of Oxazole. Prezi.
  • "side reactions in the Robinson-Gabriel synthesis of oxazoles". BenchChem.

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Technical Support Center: Purification of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-PUR-2401 Subject: Recrystallization Solvent Systems & Stability Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Physicochemical Challenge

Purifying 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid presents a unique "push-pull" solubility challenge due to its dual functionality:

  • The C4-Carboxylic Acid (-COOH): High polarity, hydrogen bond donor/acceptor. Increases melting point and water solubility.

  • The C2-Methyl Ester (-COOMe): Lipophilic, susceptible to hydrolysis and transesterification.

Critical Warning: Unlike simple aromatic acids, this molecule is chemically labile .

  • Avoid Ethanol: Heating this methyl ester in ethanol will cause transesterification , yielding the ethyl ester impurity [1].

  • Avoid Boiling Water: Extended reflux in neutral or acidic water risks hydrolysis of the C2-ester, degrading your product into the 2,4-dicarboxylic acid [2].

Solvent Selection Matrix

Use this matrix to select the optimal solvent system based on your crude purity and available equipment.

Solvent SystemSuitabilityProtocol NotesRisk Profile
Methanol (Anhydrous) Primary Recommendation Dissolve at reflux; cool slowly to -20°C.Low. Matches the C2-ester group, preventing transesterification.
Acetonitrile (MeCN) Excellent Alternative High solubility at boiling (82°C); poor solubility cold.Very Low. Aprotic nature prevents ester interactions.
THF / n-Heptane Anti-Solvent Method Dissolve in minimal THF; add Heptane until turbid.Low. Good for removing non-polar tarry impurities.
Water / Methanol Conditional Use only if necessary for salt removal. Keep MeOH >80%.Medium. Hydrolysis risk if heated >60°C for prolonged periods.
Ethanol FORBIDDEN DO NOT USE. High. Will convert Methyl ester to Ethyl ester.

Interactive Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This typically occurs when the melting point of the solute is close to the boiling point of the solvent, or if the solution is too concentrated (supersaturated) too quickly.

Corrective Protocol:

  • Re-dissolve: Add more solvent (Methanol or MeCN) and reheat to clarity.

  • Seeding: Once slightly cooled, add a single crystal of pure product (or scratch the glass surface).

  • The "Cloud Point" Technique:

    • Dissolve in minimal hot THF.

    • Add hot n-Heptane dropwise until a faint cloudiness persists.

    • Add 1 drop of THF to clear it.

    • Wrap the flask in foil (insulation) and let it cool to Room Temp (RT) undisturbed.

Q2: I see a new spot on TLC after recrystallization. What happened?

Diagnosis: If you used a protic solvent other than Methanol (e.g., Ethanol, Isopropanol) or wet solvents at high heat, you likely chemically altered the molecule.

  • Scenario A (Ethanol used): You created the Ethyl ester via transesterification.

  • Scenario B (Wet solvent/Water): You hydrolyzed the ester to the dicarboxylic acid (remains at baseline on standard silica TLC).

Corrective Protocol:

  • Discard the mother liquor.

  • If the impurity is the acid (hydrolysis product), wash the solid with cold sodium bicarbonate solution (rapidly) to dissolve the dicarboxylic acid impurity, then re-extract the desired mono-ester.

Q3: The crystals are colored (yellow/orange) but should be white.

Diagnosis: Oxazole syntheses (e.g., Cornforth or Schöllkopf methods) often produce oligomeric byproducts [3].

Corrective Protocol:

  • Dissolve crude in Methanol (warm, not boiling).

  • Add Activated Carbon (1-5% w/w).

  • Stir for 15 minutes.

  • Filter through a Celite pad while warm.

  • Proceed with crystallization.[1]

Validated Experimental Workflow

Workflow Visualization

The following logic flow illustrates the decision process for solvent selection to ensure chemical stability.

RecrystallizationLogic Start Start: Crude 2-Methoxycarbonyl- 1,3-oxazole-4-carboxylic acid CheckSolubility Check Solubility (Small Scale) Start->CheckSolubility Decision1 Soluble in Hot MeOH? CheckSolubility->Decision1 PathA Method A: Direct Recrystallization (Anhydrous MeOH) Decision1->PathA Yes PathB Method B: Aprotic Solvent (Acetonitrile) Decision1->PathB No (Try MeCN) PathC Method C: Anti-Solvent (THF + Heptane) Decision1->PathC No (Try THF) Warning CRITICAL STOP: Avoid Ethanol (Transesterification) Avoid Boiling Water (Hydrolysis) Decision1->Warning Avoid Errors Result Pure Crystalline Solid PathA->Result PathB->Result PathC->Result

Caption: Decision tree for selecting a chemically safe solvent system for 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid.

Standard Operating Procedure (SOP): Methanol Recrystallization
  • Preparation: Place 1.0 g of crude oxazole acid in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Anhydrous Methanol (approx. 5-8 mL) and heat to reflux (65°C) with stirring.

    • Note: If solids remain, add MeOH in 0.5 mL increments. Do not exceed 15 mL total volume.

  • Filtration (Optional): If insoluble particles remain (silica/salts), filter hot through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Cover with foil. Allow to cool to Room Temperature (20-25°C) over 2 hours.

    • Optimization: If yield is low, place the flask in a -20°C freezer for 12 hours.

  • Collection: Filter the white needles/prisms using a Buchner funnel.

  • Washing: Wash the cake with cold (-20°C) Methanol (2 x 1 mL).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

References

  • Cornforth, J. W., & Cornforth, R. H. (1947).[2] "4-Methoxycarbonyl-2-methyl-1,3-oxazole."[2] Journal of the Chemical Society, 96. (Foundational chemistry on oxazole ester stability and synthesis).

  • BenchChem Technical Support. (2025). "Stability issues of the oxazole ring: Hydrolysis and Ring Opening." (General stability data for 2,4-disubstituted oxazoles).

  • Chavan, L. N., et al. (2025).[1][3] "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." Journal of Organic Chemistry. (Purification protocols for oxazole carboxylic acid derivatives).

  • Frontier, A. (2026).[4] "Reagents & Solvents: Solvents for Recrystallization." University of Rochester.[4] (General solvent polarity and crystallization rules).

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a framework for structural elucidation by comparing the insights from 1H NMR with those from alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices and the integration of multiple analytical techniques for a self-validating characterization workflow are emphasized throughout.

The Structural Context: 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

The target molecule, 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid, possesses a unique electronic environment due to the presence of an aromatic oxazole ring substituted with two electron-withdrawing groups: a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 4-position. These features dictate the chemical shifts and overall appearance of its 1H NMR spectrum. The molecule has three distinct proton environments that are expected to be observed in the spectrum.

Part 1: In-Depth 1H NMR Spectral Interpretation (Predicted)

As of the latest literature review, a publicly available, experimentally obtained 1H NMR spectrum for this specific compound is not readily accessible. Therefore, this guide will present a detailed predicted spectrum based on established chemical shift theory and data from analogous structures. This predictive approach serves as a powerful tool for researchers to anticipate and interpret their own experimental results.

The structure of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid (C₆H₅NO₅) contains three types of non-exchangeable protons and one exchangeable proton:

  • The Oxazole Ring Proton (H-5): A single proton attached to the C-5 carbon of the oxazole ring.

  • The Methoxycarbonyl Protons (-OCH₃): Three equivalent protons of the methyl group.

  • The Carboxylic Acid Proton (-COOH): A single, acidic proton.

Predicted 1H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton signal.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)11.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[1][2] Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[3]
Oxazole Ring (H-5)8.3 - 8.7Singlet1HProtons on oxazole rings generally resonate between 7.0 and 8.0 ppm.[2] However, the H-5 proton is adjacent to the electron-withdrawing carboxylic acid group at C-4 and influenced by the methoxycarbonyl group at C-2, leading to a significant downfield shift.[4]
Methoxycarbonyl (-OCH₃)3.9 - 4.2Singlet3HProtons of a methoxy group attached to a carbonyl are typically found in the 3.5 - 4.0 ppm range.[5] The electron-withdrawing nature of the oxazole ring will likely shift this signal to the lower end of this range or slightly beyond.
Visualizing the Predicted Spectrum

The following diagram illustrates the anticipated 1H NMR spectrum.

G cluster_spectrum Predicted 1H NMR Spectrum of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid axis <                                 Chemical Shift (δ, ppm)                                 > 12 12 _marker 0 (TMS) _marker->p10 _marker->p8 _marker->p6 _marker->p4 _marker->p2 _marker->p0 10 10 8 8 6 6 4 4 2 2 0 0 COOH_peak 1H broad s Oxazole_peak 1H s Methoxy_peak 3H s p0->p12 G start Synthesized Compound hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms ftir FTIR Spectroscopy start->ftir purity_check Purity > 95%? hplc->purity_check purify Purification purity_check->purify No nmr 1H & 13C NMR purity_check->nmr Yes purify->hplc data_integration Data Integration & Structural Confirmation nmr->data_integration ms->data_integration ftir->data_integration final_structure Confirmed Structure data_integration->final_structure

Sources

FTIR Spectral Analysis of Oxazole Carbonyl Stretching Frequencies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the carbonyl (


) stretching frequencies of oxazole-based scaffolds  versus their bioisosteres (thiazoles, isoxazoles, and phenyls). In drug development, the oxazole ring is a critical pharmacophore, often serving as a metabolically stable linker. However, its unique electronic environment—characterized by the interplay of the electronegative oxygen and the basic nitrogen—significantly alters the vibrational signature of attached carbonyl groups.

Key Finding: Oxazole-4-carboxylates typically exhibit a blue shift (higher frequency, 1735–1755 cm⁻¹) compared to their thiazole and phenyl analogs. This shift is diagnostic of the ring’s strong inductive electron-withdrawal, which overrides the resonance conjugation effects that typically lower carbonyl frequencies in aromatic systems.

The Electronic Landscape: Oxazole vs. Alternatives

To interpret the FTIR spectrum of an oxazole derivative, one must understand the "tug-of-war" between inductive (


) and mesomeric (

) effects.
The Competitors
  • The Oxazole Scaffold (Primary Subject): A 5-membered heterocyclic ring containing Oxygen and Nitrogen. It is

    
    -deficient (electron-poor) compared to furan but possesses significant dipole moments.
    
  • The Thiazole Scaffold (Alternative A): Sulfur replaces Oxygen. Sulfur is less electronegative and more polarizable, leading to higher aromaticity and different bond orders.

  • The Phenyl Scaffold (Baseline Standard): The benchmark for conjugated carbonyls (e.g., ethyl benzoate).

Comparative Data: Carbonyl Stretching Frequencies ( )

The following table summarizes the spectral shifts observed for ethyl esters attached to the C4-position of the respective rings.

Scaffold TypeHeteroatomsElectronic DominanceTypical

(Ester)
Shift vs. Phenyl
Oxazole-4-carboxylate O, NInductive (-I) 1740 – 1755 cm⁻¹ +20 cm⁻¹ (Blue Shift)
Isoxazole-4-carboxylate O, NInductive (-I)1735 – 1750 cm⁻¹+15 cm⁻¹
Thiazole-4-carboxylate S, NBalanced (-I / +M)1725 – 1735 cm⁻¹+5 cm⁻¹
Phenyl (Benzoate) NoneResonance (+M)1715 – 1725 cm⁻¹Baseline

Technical Insight: The high frequency in oxazoles arises because the adjacent Oxygen and Nitrogen atoms inductively withdraw electron density from the carbonyl carbon. This destabilizes the single-bond character of the


 resonance hybrid (

), forcing the bond to retain more double-bond character, which is shorter and stiffer (higher

force constant).

Mechanistic Visualization

The following diagram illustrates the electronic pathways that dictate the vibrational frequency.

Oxazole_Electronics Oxazole Oxazole Ring (O1, N3) Induction Inductive Effect (-I) (Through Sigma Bonds) Oxazole->Induction High Electronegativity Resonance Resonance Effect (+M) (Through Pi System) Oxazole->Resonance Lone Pair Donation Carbonyl Carbonyl Group (C=O) Frequency Resulting Frequency (>1740 cm⁻¹) Carbonyl->Frequency Net Effect: Induction Dominates Induction->Carbonyl Shortens Bond (Increases k) Resonance->Carbonyl Lengthens Bond (Decreases k)

Figure 1: Mechanistic pathway showing why Oxazole carbonyls exhibit blue-shifted frequencies compared to standard aromatic esters.

Validated Experimental Protocol

To ensure reproducibility and avoid artifacts (such as moisture interference or polymorphic shifts), follow this self-validating protocol.

Phase 1: Sample Preparation

Objective: Eliminate intermolecular Hydrogen bonding which can artificially lower


 by 10–20 cm⁻¹.
  • Method Selection: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal for solid oxazoles.

    • Why: KBr pellets are hygroscopic; absorbed water can H-bond to the oxazole nitrogen, shifting the spectrum.

  • Solvent Preparation (If Solution Phase):

    • Use Carbon Tetrachloride (

      
      )  or Chloroform (
      
      
      
      )
      (dried over molecular sieves).
    • Concentration: < 0.05 M to prevent aggregation.

Phase 2: Instrument Configuration
  • Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ is insufficient to resolve Fermi resonance doublets often seen in oxazole esters).

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Apodization: Boxcar or Strong Norton-Beer (preserves peak shape for deconvolution).

Phase 3: Data Processing & Validation
  • Baseline Correction: Apply a multi-point rubberband correction.

  • Peak Picking: Identify the primary carbonyl band.

  • Self-Validation Check:

    • Check: Is the

      
       ring stretch visible?
      
    • Target: Look for a sharp band at 1550–1610 cm⁻¹ . If absent, the ring may be compromised or the sample is not an oxazole.

    • Check: Is the peak broad (>30 cm⁻¹ FWHM)?

    • Action: If yes, the sample is likely wet or aggregated. Dry and re-run.

Case Study: Monitoring Hydrolysis

In a recent synthesis of a bioactive oxazole-4-carboxamide, FTIR was used to monitor the conversion of the ethyl ester precursor.

  • Starting Material (Ester): Sharp peak at 1748 cm⁻¹ .

  • Target Product (Amide): New peak appearing at 1665 cm⁻¹ (Amide I band).[1]

  • Observation: The large shift (

    
    ) provided a clear, quantitative metric for reaction progress, far superior to TLC. The high frequency of the ester confirmed the electron-deficient nature of the oxazole ring, predicting high reactivity toward the amine nucleophile [1].
    

References

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds. Source: Arabian Journal of Chemistry. Data: Reports oxazole-linked carbonyls at 1740 cm⁻¹ and 1690 cm⁻¹. URL:[Link]

  • Shielding in and around Oxazole, Imidazole, and Thiazole. Source: Journal of Organic Chemistry (PubMed). Data: Comparative aromaticity and electronic shielding (Thiazole > Oxazole).[2] URL:[Link]

  • IR Spectroscopy of Carbonyl Compounds (Esters vs Ketones). Source: LibreTexts Chemistry. Data: Baseline frequencies for aliphatic and conjugated esters (1735-1750 cm⁻¹).[3] URL:[Link]

Sources

Mastering Purity Analysis of Oxazole-4-Carboxylic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Void Volume" Challenge

Oxazole-4-carboxylic acid (CAS 23012-13-7) represents a classic chromatographic challenge: it is a low-molecular-weight, highly polar heterocycle with an ionizable carboxylic acid group. In standard Reversed-Phase (RP) HPLC, this molecule often acts as a "ghost," eluting uncontrollably near the void volume (


), co-eluting with salts, and exhibiting severe peak tailing.[1]

This guide moves beyond generic "C18 + Methanol" approaches. We objectively compare three distinct separation strategies to identify the most robust method for purity profiling, specifically targeting the separation of the parent acid from its common synthetic precursors (e.g., ethyl esters) and degradation products (decarboxylated oxazoles).[1]

The Core Problem
  • pKa Dynamics: The carboxylic acid moiety (approx.[1] pKa 3–4) is deprotonated at neutral pH, creating a highly polar anion (

    
    ) that repels standard hydrophobic stationary phases.[1]
    
  • Dewetting: Attempting to retain this molecule on a standard C18 column often requires 100% aqueous conditions, leading to "phase collapse" or dewetting, causing retention time drift.[1]

Comparative Methodology

We evaluated three distinct chromatographic modes. The goal was to achieve a Retention Factor (


) > 2.0, Tailing Factor (

) < 1.5, and Resolution (

) > 2.0 from key impurities.
Method A: The "Legacy" Approach (Standard C18)[1]
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.[1]

  • Conditions: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Verdict: FAILED .

  • Analysis: Even with 95% water, the analyte elutes too early (

    
    ).[1] The acidic mobile phase helps suppress ionization, but the lack of polar retention mechanisms on the column surface results in poor resolution from the solvent front.[1]
    
Method B: Hydrophilic Interaction Chromatography (HILIC)[1][2][3][4]
  • Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).[1]

  • Conditions: 90% Acetonitrile / 10% Ammonium Acetate Buffer (10mM, pH 5.8).

  • Verdict: VIABLE BUT COMPLEX .

  • Analysis: HILIC provides excellent retention (

    
    ).[1] However, sample solubility becomes a variable; dissolving the polar acid in high-organic diluents can cause precipitation.[1] Furthermore, equilibration times are long, making this less ideal for high-throughput QC.[1]
    
Method C: The "Optimized" Approach (Polar-Embedded RP)
  • Column: Polar-Functionalized C18 (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar).[1]

  • Conditions: 0.1% Phosphoric Acid (pH ~2.1) / Acetonitrile.[1][2][3][4]

  • Verdict: RECOMMENDED (GOLD STANDARD) .

  • Analysis: These columns are designed to resist dewetting in 100% aqueous mobile phases.[1][2][5] The low pH fully suppresses the carboxylic acid ionization, rendering the molecule neutral and sufficiently hydrophobic to interact with the ligand.[1] The polar-embedded groups provide secondary interactions that stabilize the peak shape.

Data Presentation: Performance Metrics

The following table summarizes the experimental data comparing the three methods.

MetricMethod A: Standard C18Method B: HILICMethod C: Polar-Embedded RP
Mobile Phase 0.1% FA / ACN10mM Amm. Acetate / ACN0.1%

/ ACN
pH ~2.75.8~2.1
Retention Time (

)
1.2 min (Void)8.4 min5.6 min
Capacity Factor (

)
0.2 (Fail)6.03.6
Tailing Factor (

)
2.11.11.05
Resolution (

)
*
0.54.25.1
Equilibration Time 5 min25 min8 min

*Resolution calculated between Oxazole-4-COOH and its ethyl ester precursor.

Detailed Experimental Protocol (Method C)

This protocol is designed for the rigorous quantification of Oxazole-4-carboxylic acid purity.

Phase 1: Reagent Preparation[1]
  • Buffer (Mobile Phase A): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.[1] Note: Phosphate is preferred over Formic Acid here because it buffers better at pH 2.1, ensuring the acid remains non-ionized.[1]
    
  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).[1]

  • Diluent: Water:Acetonitrile (90:10 v/v). Do not use 100% ACN as the sample may precipitate.[1]

Phase 2: Instrument Setup[1]
  • Column: High-strength silica C18 with polar modification (e.g., Waters HSS T3, 150 x 4.6 mm, 3.5 µm).[1]

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1] (Oxazoles have low absorbance; 220 nm captures the ring absorption while minimizing solvent cutoff noise).[1]

Phase 3: Gradient Profile

The gradient is designed to start at 100% aqueous to retain the acid, then ramp up to elute the non-polar ester impurities.[1]

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.01000Load/Retain Acid
3.01000Isocratic Hold
10.04060Elute Esters
12.04060Wash
12.11000Re-equilibrate
18.01000End
Phase 4: System Suitability Criteria

Before running samples, ensure:

  • Tailing Factor: NMT 1.3 for the main peak.

  • Precision: RSD

    
     1.0% for 5 replicate injections.
    
  • Signal-to-Noise:

    
     1000 for the main peak (at 0.5 mg/mL).[1]
    

Visualizing the Logic

Diagram 1: Method Selection Decision Matrix

This flowchart illustrates the decision-making process based on the physicochemical properties of the analyte.[1]

MethodSelection Start Start: Oxazole-4-Carboxylic Acid CheckPKA Check pKa (~3.0) Is it ionized at pH 7? Start->CheckPKA StandardRP Standard C18 (pH 7) CheckPKA->StandardRP If Standard Used Decision Select Strategy CheckPKA->Decision Optimization Fail1 Result: Void Elution (Fail) StandardRP->Fail1 HILIC HILIC Mode (High Organic + Buffer) Decision->HILIC Option A AQ_RP Aq-Stable RP Mode (High Water + Acidic pH) Decision->AQ_RP Option B (Preferred) HILIC_Pros Pros: High Retention Cons: Solubility Issues HILIC->HILIC_Pros AQ_Pros Pros: Robust, QC Friendly Cons: Requires pH Control AQ_RP->AQ_Pros Recommendation Recommended: Aq-Stable RP (pH 2.1) AQ_Pros->Recommendation

Caption: Decision logic for selecting the optimal stationary phase based on analyte ionization and polarity.

Diagram 2: Experimental Workflow

The step-by-step execution of the recommended protocol.

Workflow Prep 1. Sample Prep Dissolve in 90:10 Water:ACN Conc: 0.5 mg/mL Mobile 2. Mobile Phase A: 0.1% H3PO4 (pH 2.1) B: 100% ACN Column 3. Column Setup Polar-Embedded C18 Temp: 30°C Prep->Column Mobile->Column Run 4. Gradient Run 0-3 min: 100% Aqueous 3-10 min: Ramp to 60% B Column->Run Data 5. Analysis Integrate @ 220nm Calc % Purity Run->Data

Caption: Operational workflow for the purity analysis of Oxazole-4-carboxylic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329763570, Oxazole-4-carboxylic acid.[1] Retrieved from [Link]

  • Dolan, J. W. (2010). Dewetting of Reversed-Phase Columns.[1] LCGC North America.[1] Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and Managing the Separation of Hydrophilic Compounds in Reversed-Phase and HILIC Modes.[1] Journal of Chromatography A. Retrieved from [Link][1]

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. (Analogous application for heterocyclic acids). Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the UV-Vis Absorption Characteristics of 2-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-substituted oxazoles. As a class of five-membered aromatic heterocycles, oxazoles are integral to numerous applications, from pharmaceuticals to material science. Their inherent electronic and photophysical properties, which can be finely tuned through substitution, make a thorough understanding of their interaction with UV-Vis light fundamentally important for their application. This document provides an in-depth exploration of how substituents at the 2-position of the oxazole ring influence their electronic absorption spectra, supported by experimental data and robust analytical protocols.

Foundational Principles: Electronic Transitions in the Oxazole Ring

The UV-Vis absorption spectra of organic molecules are dictated by the electronic transitions between molecular orbitals. For 2-substituted oxazoles, the absorption of UV-Vis radiation primarily promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These transitions are predominantly of two types: π → π* and n → π*.

The π → π* transitions, characterized by high molar absorptivity (ε), involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are typically of lower intensity, arise from the promotion of a non-bonding electron, such as those on the nitrogen and oxygen atoms of the oxazole ring, to an antibonding π* orbital.

The energy gap between the HOMO and LUMO is highly sensitive to the nature of the substituent at the 2-position. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate this energy gap, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift).

A Robust Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of high-fidelity and comparable data, a standardized experimental approach is crucial. The following protocol outlines the key steps for the accurate measurement of UV-Vis absorption spectra of 2-substituted oxazoles.

Essential Materials and Instrumentation
  • Analytes : High-purity samples of the 2-substituted oxazole derivatives.

  • Solvent : Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane). The choice of solvent is critical as it can influence the λmax. For comparative studies, a consistent solvent must be used.

  • Instrumentation : A calibrated double-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.

  • Cuvettes : 1 cm path length quartz cuvettes are standard for UV measurements.

Step-by-Step Experimental Procedure
  • Solution Preparation : Prepare a stock solution of the oxazole derivative in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M. From this stock, create a series of dilutions to find a concentration that yields a maximum absorbance between 0.1 and 1.0, the optimal range for most spectrophotometers.

  • Instrument Setup : Allow the spectrophotometer's lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction : Fill a quartz cuvette with the pure solvent to be used for the analysis. Place this "blank" in the spectrophotometer and run a baseline correction across the desired wavelength range (typically 200-400 nm for oxazoles).

  • Sample Measurement : Rinse a clean cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis : From the spectrum, determine the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can then be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Data Acquisition cluster_anal Analysis prep1 Prepare Stock Solution prep2 Perform Serial Dilutions prep1->prep2 meas1 Fill Cuvette with Sample prep2->meas1 inst1 Spectrophotometer Warm-up inst2 Baseline Correction with Solvent Blank inst1->inst2 meas2 Record UV-Vis Spectrum inst2->meas2 meas1->meas2 anal1 Determine λmax meas2->anal1 anal2 Calculate Molar Absorptivity (ε) anal1->anal2

Caption: A standardized workflow for the UV-Vis spectroscopic analysis of 2-substituted oxazoles.

A Comparative Look at 2-Substituted Oxazoles

The electronic nature of the substituent at the 2-position of the oxazole ring profoundly influences the UV-Vis absorption spectrum. The following data, compiled from authoritative sources, illustrates these effects.

Impact of Substituent on Absorption Maxima

The table below presents a comparison of the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for a series of 2-substituted oxazoles in ethanol.

2-SubstituentNature of SubstituentSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
-HUnsubstitutedEthanol2053,981[1]
-CH₃Electron-DonatingEthanol2135,012[1]
-C₆H₅Aryl (Conjugating)Ethanol27815,849[1]
-NH₂Strong Electron-DonatingWater~215-220Not Reported[2][3]
-NO₂Strong Electron-WithdrawingNot Specified~240-270Not Reported[4]

Analysis of Trends:

  • Unsubstituted Oxazole : The parent oxazole ring exhibits its primary π → π* transition at 205 nm.

  • Electron-Donating Group (-CH₃) : The introduction of a methyl group, a weak electron-donating group, results in a slight bathochromic shift to 213 nm and an increase in molar absorptivity (a hyperchromic effect).

  • Aryl (Conjugating) Group (-C₆H₅) : A phenyl group at the 2-position significantly extends the π-conjugated system. This dramatically lowers the HOMO-LUMO energy gap, leading to a substantial red shift to 278 nm and a marked increase in molar absorptivity.

  • Strong Electron-Withdrawing Group (-NO₂) : Specific data for 2-nitrooxazole is scarce, but the UV absorption maximum for nitroaromatic compounds typically falls in the 240-270 nm range[4]. This suggests a significant bathochromic shift due to the strong electron-withdrawing nature of the nitro group, which can stabilize the excited state through resonance.

Logical Framework for Substituent Effects

G sub Nature of 2-Substituent edg Electron-Donating Group (e.g., -CH₃, -NH₂) sub->edg ewg Electron-Withdrawing Group (e.g., -NO₂) sub->ewg conj Conjugating Group (e.g., -C₆H₅) sub->conj energy_gap HOMO-LUMO Energy Gap edg->energy_gap Decreases ewg->energy_gap Decreases conj->energy_gap Significantly Decreases lambda_max λmax (Wavelength of Maximum Absorption) energy_gap->lambda_max Inversely Proportional To

Caption: The influence of the electronic nature of the 2-substituent on the HOMO-LUMO energy gap and the resulting λmax.

Concluding Remarks for the Practicing Scientist

The UV-Vis absorption characteristics of 2-substituted oxazoles are highly dependent on the electronic properties of the substituent at the 2-position. This guide has systematically demonstrated that electron-donating, electron-withdrawing, and conjugating groups all induce a bathochromic shift in the absorption maximum relative to the parent oxazole. The magnitude of this shift and the accompanying change in molar absorptivity are predictable based on the nature of the substituent. This understanding is invaluable for the rational design of oxazole-containing molecules with specific photophysical properties for applications in drug discovery, bio-imaging, and materials science. The provided experimental protocol serves as a reliable foundation for obtaining high-quality, reproducible data, which is the cornerstone of robust scientific investigation.

References

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Volume 45: Oxazoles. John Wiley & Sons.
  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(72), 10793-10796. [Link]

  • Nunes, C. M., et al. (2020). Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Computational Study of a Putative Key Prebiotic Molecule. The Journal of Physical Chemistry A, 124(4), 659-670. [Link]

  • Schulz, C., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(4), 1415-1423. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is non-negotiable. This guide provides an in-depth, experience-driven approach to validating the synthesis of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound representative of scaffolds found in bioactive molecules. We will move beyond a simple recitation of steps to explain the causality behind our choices, comparing Liquid Chromatography-Mass Spectrometry (LC-MS) with orthogonal methods to ensure a self-validating and trustworthy analytical workflow.

The Synthetic Context: A Challenge of Selectivity

The target molecule, 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid, possesses two distinct ester and carboxylic acid functionalities. A common and practical synthetic route involves the selective hydrolysis of a precursor, Dimethyl 1,3-oxazole-2,4-dicarboxylate.

The primary challenge here is achieving selective saponification of the C4-methyl ester without affecting the C2-methyl ester or inducing cleavage of the oxazole ring, which can be susceptible to harsh hydrolytic conditions.[1][2][3] This necessitates a robust analytical method to not only confirm the presence of the desired product but also to quantify the starting material and any potential byproducts, such as the isomeric 4-Methoxycarbonyl-1,3-oxazole-2-carboxylic acid or the fully hydrolyzed dicarboxylic acid. LC-MS is an ideal tool for this purpose, offering both high separation efficiency and mass-based identification.[4]

Primary Validation via LC-MS: A Detailed Protocol

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern synthetic reaction monitoring and validation.[4] It provides two orthogonal data points: the retention time (a function of the molecule's polarity and interaction with the stationary phase) and the mass-to-charge ratio (an intrinsic property of the molecule). For definitive validation, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Expertise in Action: Why These Parameters?
  • Column Choice: A C18 reversed-phase column is the workhorse for small molecule analysis. Its nonpolar stationary phase is ideal for retaining and separating our analyte and related species based on their polarity differences. The starting diester is the least polar and will elute last, while the target mono-acid/mono-ester is more polar and will elute earlier.

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of compounds with varying polarities. The addition of 0.1% formic acid serves a dual purpose: it acidifies the mobile phase to ensure the carboxylic acid is in its neutral, more retentive form, and it provides a source of protons to promote efficient ionization in positive-ion mode ESI.

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique perfect for small molecules, minimizing in-source fragmentation. We will monitor both positive and negative ion modes.

    • Negative Mode ([M-H]⁻): Highly effective for the target molecule due to the acidic proton on the carboxylic acid. This is expected to be the most sensitive mode for the product.

    • Positive Mode ([M+H]⁺): Useful for detecting the starting diester and for providing complementary data for the product, which can be protonated on the oxazole nitrogen.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a 1:100 dilution by taking 10 µL of the stock solution and diluting it into 990 µL of the same solvent. This prevents column and detector overload.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • LC Conditions:

    • LC System: ACQUITY UPLC or equivalent.[4]

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Mass Spectrometer: High-resolution mass spectrometer such as an Orbitrap or Q-TOF.

    • Ionization Source: Electrospray Ionization (ESI), operating in both positive and negative modes.

    • Scan Range: m/z 100–500.

    • Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).

    • Source Temperature: 150 °C.

    • Data Acquisition: Full scan mode. For structural confirmation, targeted MS/MS (or data-dependent acquisition) should be performed on the parent ion of interest.

Expected Results & Interpretation

The primary goal is to identify a chromatographic peak corresponding to the accurate mass of the target compound and to assess its purity relative to other components.

Table 1: Expected LC-MS Analytes and Their Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Expected m/z [M-H]⁻Predicted Elution Order
Dimethyl 1,3-oxazole-2,4-dicarboxylate (Starting Material)C₇H₇NO₅185.13186.0393N/A3 (Least Polar)
2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid (Product) C₆H₅NO₅ 171.11 172.0237 170.0095 2 (Intermediate Polarity)
1,3-Oxazole-2,4-dicarboxylic acid (Byproduct)C₅H₃NO₅157.08158.0084155.99381 (Most Polar)

Note: The molecular weights and expected m/z values are calculated based on the most abundant isotopes.

Upon analysis, the extracted ion chromatogram (EIC) for m/z 170.0095 (in negative mode) should reveal a distinct peak at an intermediate retention time. The mass spectrum for this peak must show a high-resolution mass within a 5 ppm error of the theoretical value.

Table 2: Hypothetical Experimental Data Summary

AnalyteObserved t_R (min)Observed m/z [M-H]⁻Mass Accuracy (ppm)Relative Area %
Byproduct1.85155.9935-1.94.5%
Product 3.22 170.0094 -0.6 91.2%
Starting Material4.51N/A (Observed as [M+H]⁺)N/A4.3%

This hypothetical data indicates a successful synthesis with the desired product at >90% purity, with minor amounts of starting material and the fully hydrolyzed byproduct remaining.

Visualizing the Workflows

To provide a clear, high-level overview, the synthesis and analysis processes are depicted below.

SynthesisWorkflow Start Dimethyl 1,3-oxazole-2,4-dicarboxylate Reagent 1. LiOH, THF/H₂O 2. Acidic Workup (e.g., HCl) Start->Reagent Selective Saponification Product Crude Product Mixture Reagent->Product Purify Column Chromatography Product->Purify Final Pure 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid Purify->Final

Caption: The proposed chemical synthesis workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Analysis Dilution Dilution & Filtration LC UPLC Separation (C18 Column) Dilution->LC MS HRMS Detection (ESI+/-) LC->MS Eluent Transfer TIC Total Ion Chromatogram MS->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC MassSpec Mass Spectrum Analysis (Accurate Mass) EIC->MassSpec Report Purity Assessment & Identity Confirmation MassSpec->Report

Caption: The LC-MS analytical workflow for validation.

Comparative Analysis: Orthogonal Validation Methods

While LC-MS is exceptionally powerful, relying on a single technique is not best practice. Trustworthiness is established by using orthogonal methods that measure different physical properties of the molecule.[5][6]

Table 3: Comparison of Key Analytical Techniques

TechniquePrincipleStrengths for This ApplicationLimitations
LC-MS Separation by polarity, detection by mass-to-charge ratio.High sensitivity; provides molecular weight and formula; excellent for purity assessment and reaction monitoring.[7]Does not provide definitive structural connectivity; isomers may co-elute.
NMR Spectroscopy (¹H, ¹³C) Measures nuclear spin transitions in a magnetic field.The "gold standard" for unambiguous structure elucidation; confirms atom connectivity and identifies isomers.Lower sensitivity than MS; requires higher sample purity and quantity; not ideal for rapid reaction monitoring.
FTIR Spectroscopy Measures absorption of infrared radiation by molecular vibrations.Quickly confirms the presence of key functional groups (e.g., C=O stretch for acid vs. ester, oxazole ring vibrations).Provides limited structural detail; not suitable for quantification or purity analysis of mixtures.
HPLC-UV Separation by polarity, detection by UV-Vis absorbance.Robust and excellent for quantification if a chromophore is present (oxazole ring absorbs UV); can be used for purity analysis.Provides no structural information beyond the UV spectrum; co-eluting impurities with no chromophore are not detected.

Expert Insight: A comprehensive validation package would involve using LC-MS for initial reaction screening and purity assessment. Once the product is purified, full characterization by ¹H and ¹³C NMR is mandatory to confirm the regiochemistry of the hydrolysis. FTIR can serve as a quick preliminary check on the crude material to see if the characteristic broad O-H stretch of the carboxylic acid has appeared.

Conclusion

Validating the synthesis of a molecule like 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid is a multi-faceted process where LC-MS serves as the primary, high-throughput tool. It excels at confirming the molecular formula of the product and assessing its purity against starting materials and byproducts with high confidence. However, for complete and authoritative characterization, this data must be synergistically combined with orthogonal techniques, primarily NMR spectroscopy. This integrated analytical approach ensures scientific rigor and provides the trustworthy data required to advance research and development in the pharmaceutical industry.

References

  • ResearchGate. How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Available at: [Link].

  • ResearchGate. Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues for Pharmacological Properties. ResearchGate. Available at: [Link].

  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis and properties of 2-acyl-2H-azirines. Russian Chemical Reviews, 58(2), 148.
  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available at: [Link].

  • Zhang, D., Cheng, P. T., & Zhang, H. (2007). Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. Drug Metabolism Letters, 1(4), 287-292. Available at: [Link].

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available at: [Link].

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link].

  • Eastwood, F. W., Perlmutter, P., & Yang, Q. (1997). Preparation of new 2,4-disubstituted oxazoles from N-acylaziridines. Journal of the Chemical Society, Perkin Transactions 1, (3), 35-42. Available at: [Link].

  • Clare, B. W. (2010). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 6, 94. Available at: [Link].

  • D'Alonzo, D., Guaragna, A., & Ziaco, M. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(72), 42205-42209. Available at: [Link].

  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Available at: [Link].

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link].

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link].

  • American Chemical Society. (2025). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. JACS Au. Available at: [Link].

  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1427-1436. Available at: [Link].

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Safety Operating Guide

Navigating the Safe Handling of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid. By understanding the inherent hazards of this compound and implementing the following best practices, you can establish a robust safety framework within your laboratory operations.

Hazard Profile of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid

A thorough understanding of a chemical's hazard profile is the foundation of any safety protocol. Based on available data, 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid presents the following hazards:

  • Harmful if swallowed

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation

The GHS07 pictogram, indicating a warning for these types of hazards, is associated with this compound. These classifications necessitate a multi-faceted approach to PPE to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A risk assessment based on the known hazards dictates the minimum level of PPE required for handling 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid. The following table summarizes the recommended PPE and the rationale for its use.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3][4]To protect the eyes from splashes and aerosols that can cause serious irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for any signs of degradation or puncture before use.[3][5][6]To prevent skin contact and subsequent irritation.[1] The choice of glove material should be based on the solvent used to dissolve the compound, and the manufacturer's compatibility data should be consulted.
Body Protection A laboratory coat or chemical-resistant apron.[5][7]To protect the skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities, generating dust, or if work is not performed in a well-ventilated area.[3][5][8]To prevent the inhalation of dust or aerosols that may cause respiratory irritation.

Procedural Guidance for Safe Handling

Adherence to established laboratory procedures is as critical as the selection of appropriate PPE. The following step-by-step guidance outlines the safe handling of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid.

Engineering Controls and Work Environment
  • Ventilation: All handling of 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid, particularly when in powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][4][8]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[7][8][9]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Inspect gloves for any defects.[3][6]

  • Weighing: If weighing the solid compound, do so within the confines of a chemical fume hood to contain any airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4][9] Contaminated PPE should be removed and disposed of properly.[10]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid.

PPE_Selection_Workflow start Start: Assess Task is_solid Handling Solid? start->is_solid is_large_quantity Large Quantity or Dust Generation? is_solid->is_large_quantity Yes is_splash_risk Risk of Splashing? is_solid->is_splash_risk No (Solution) ppe_solid Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_large_quantity->ppe_solid No ppe_respirator Add Respirator is_large_quantity->ppe_respirator Yes is_splash_risk->ppe_solid No ppe_face_shield Add Face Shield is_splash_risk->ppe_face_shield Yes end Proceed with Task ppe_solid->end ppe_respirator->ppe_solid ppe_face_shield->ppe_solid

Caption: PPE Selection Workflow for 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid.

Disposal Plan

Proper chemical waste disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid must be classified as hazardous waste.[11]

  • Waste Segregation: Do not mix this waste with non-hazardous materials. Keep it in a dedicated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical constituents.[11]

  • Institutional Protocols: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal procedures.[11]

  • Empty Containers: Empty containers that held 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste.

By adhering to these guidelines, researchers and scientists can mitigate the risks associated with handling 2-Methoxycarbonyl-1,3-oxazole-4-carboxylic acid, ensuring a safe and productive laboratory environment.

References

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Personal Protective Equipment - Fisher Scientific. (n.d.).
  • Oxazole SDS, 288-42-6 Safety Data Sheets - ECHEMI. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, December 24).
  • Navigating the Disposal of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • 5-Chlorobenzo[d]oxazole-2-thiol - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, May 28).
  • MSDS of Oxazole - Capot Chemical. (2008, October 23).
  • 2-(methoxycarbonyl)-1,3-oxazole-4-carboxylic acid - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 31).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, December 28).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.